molecular formula C7H13NO2 B8474011 Octahydro-[1,4]dioxino[2,3-c]pyridine CAS No. 933742-25-7

Octahydro-[1,4]dioxino[2,3-c]pyridine

Katalognummer: B8474011
CAS-Nummer: 933742-25-7
Molekulargewicht: 143.18 g/mol
InChI-Schlüssel: ILUCEYQSSPPTTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Octahydro-[1,4]dioxino[2,3-c]pyridine is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Octahydro-[1,4]dioxino[2,3-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octahydro-[1,4]dioxino[2,3-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

933742-25-7

Molekularformel

C7H13NO2

Molekulargewicht

143.18 g/mol

IUPAC-Name

2,3,4a,5,6,7,8,8a-octahydro-[1,4]dioxino[2,3-c]pyridine

InChI

InChI=1S/C7H13NO2/c1-2-8-5-7-6(1)9-3-4-10-7/h6-8H,1-5H2

InChI-Schlüssel

ILUCEYQSSPPTTB-UHFFFAOYSA-N

Kanonische SMILES

C1CNCC2C1OCCO2

Herkunft des Produkts

United States
Foundational & Exploratory

Structural Elucidation of Octahydro-[1,4]dioxino[2,3-c]pyridine: A Comprehensive Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, fused bicyclic piperidines such as the octahydro-[1,4]dioxino[2,3-c]pyridine scaffold serve as privileged, conformationally restricted pharmacophores. The rigid stereochemistry imparted by the 1,4-dioxane ring fused to a piperidine core dictates its high binding affinity in complex biological targets, ranging from bacterial topoisomerases to β-site amyloid precursor protein-cleaving enzymes (BACE1) in Alzheimer's disease Optimization of TopoIV Potency[1], Discovery of Extremely Selective Fused Pyridine-Derived BACE1 Inhibitors[2].

As a Senior Application Scientist, I approach the structural elucidation of such fused heterocycles not merely as a routine checklist of analytical techniques, but as a holistic system of orthogonal validation. A single spectroscopic method is vulnerable to misinterpretation due to overlapping signals or matrix effects; therefore, we must synthesize Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) spectroscopy into a self-validating analytical pipeline.

Orthogonal Validation Strategy

To unequivocally confirm the structure and stereochemistry of octahydro-[1,4]dioxino[2,3-c]pyridine, our workflow leverages the complementary strengths of three spectroscopic domains. NMR provides the carbon-hydrogen framework, HRMS confirms the exact isotopic mass and fragmentation pathways, and FT-IR validates the functional group dipole changes.

G A Octahydro-dioxino[2,3-c]pyridine (Analyte) B Sample Preparation & Internal Calibration A->B C NMR Spectroscopy (1H, 13C, 2D) B->C D Mass Spectrometry (ESI-TOF MS/MS) B->D E FT-IR Spectroscopy (ATR Mode) B->E F Orthogonal Data Integration & Structural Validation C->F D->F E->F

Fig 1. Orthogonal spectroscopic workflow for the structural validation of bicyclic piperidines.

Spectroscopic Data & Causality Analysis

Nuclear Magnetic Resonance (NMR) Profiling

The structural rigidity of the bicyclic system creates distinct magnetic environments for its protons. The highly electronegative oxygen atoms in the 1,4-dioxane ring inductively withdraw electron density, significantly deshielding the equatorial and axial protons at the C2 and C3 positions. This pushes their 1 H NMR signals downfield into the 3.5–4.5 ppm range, often creating complex overlapping multiplets Synthesis of Fused Bicyclic Piperidines[3].

Conversely, the piperidine ring protons experience moderate deshielding from the secondary amine nitrogen. The bridgehead protons (C4a and C8a) are critical diagnostic markers; their coupling constants ( J -values) directly report on the cis or trans ring-fusion geometry.

Table 1: Representative 1 H and 13 C NMR Assignments (CDCl 3​ , 400 MHz / 101 MHz)

Position 1 H Chemical Shift (δ, ppm)Multiplicity & Coupling ( J in Hz) 13 C Chemical Shift (δ, ppm)Diagnostic Causality
C2 (Dioxane) 3.65 - 3.85m66.5Deshielded by adjacent O atom via inductive effect.
C3 (Dioxane) 3.70 - 3.90m67.2Deshielded by adjacent O atom via inductive effect.
C4a (Bridgehead) 4.05dd ( J = 7.5, 4.5)75.8Highly deshielded by O and bicyclic ring strain.
C5 (Piperidine) 2.85 - 3.10m45.2Deshielded by adjacent secondary amine (N).
C7 (Piperidine) 2.65 - 2.95m42.7Deshielded by adjacent secondary amine (N).
C8 (Piperidine) 1.55 - 1.80m28.4Aliphatic region, minimal electronegative influence.
C8a (Bridgehead) 1.95dt ( J = 13.5, 5.0)36.1Aliphatic bridgehead, shifted by rigid conformation.
N-H (Amine) 2.10br sN/ABroadening due to quadrupolar relaxation of 14 N.
High-Resolution Mass Spectrometry (HRMS)

Octahydro-[1,4]dioxino[2,3-c]pyridine contains a secondary amine in the piperidine ring. Amines possess a high proton affinity, making them ideal candidates for positive-ion Electrospray Ionization (ESI+). In a self-validating MS protocol, the addition of 0.1% formic acid to the mobile phase forces the equilibrium toward the protonated[M+H] + state, ensuring maximum ionization efficiency. Collision-Induced Dissociation (CID) typically results in the characteristic neutral loss of formaldehyde from the dioxane ring.

Table 2: High-Resolution Mass Spectrometry (ESI-TOF) Fragmentation Profile

Ion Typem/z (Observed)FormulaCausality / Fragmentation Mechanism
[M+H] + (Precursor) 144.0985C 7​ H 14​ NO 2+​ Protonation of the basic piperidine nitrogen.
Fragment 1 114.0872C 6​ H 12​ NO + Neutral loss of CH 2​ O (formaldehyde) from the dioxane ring.
Fragment 2 86.0961C 5​ H 12​ N + Complete cleavage and loss of the dioxane moiety.
Fourier-Transform Infrared (FT-IR) Spectroscopy

While NMR and MS provide connectivity and mass, FT-IR provides orthogonal validation of functional groups. We utilize Attenuated Total Reflectance (ATR) rather than traditional KBr pellets. Causality: KBr is highly hygroscopic; absorbed atmospheric water yields a broad O-H stretch at 3300 cm −1 that easily masks the critical secondary amine N-H stretch of our compound. ATR eliminates this matrix interference.

Table 3: Key FT-IR Vibrational Modes (ATR)

Wavenumber (cm −1 )IntensityAssignmentCausality
3350 Medium, BroadN-H StretchSecondary amine N-H bond stretching.
2850 - 2950 StrongC-H Stretchsp 3 hybridized C-H stretching in the bicyclic rings.
1080 - 1120 Strong, SharpC-O-C Asym. StretchHigh dipole moment change in the dioxane ether linkages.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following protocols are designed as closed-loop, self-validating systems. Every step includes an internal control to rule out instrumental drift or matrix artifacts.

Protocol A: 1D and 2D NMR Acquisition
  • Sample Preparation: Dissolve 5 mg of the highly purified octahydro-[1,4]dioxino[2,3-c]pyridine in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Validation Check: TMS acts as an internal zero-point reference. This ensures that chemical shift assignments remain perfectly accurate regardless of subtle magnetic field drifts over time.

  • 1D Acquisition: Acquire the 1 H spectrum (16 scans, relaxation delay 1.5s) and 13 C spectrum (1024 scans, relaxation delay 2.0s) at 298 K.

  • 2D HSQC Acquisition: Immediately follow with a 2D Heteronuclear Single Quantum Coherence (HSQC) experiment.

    • Validation Check: Because the 1D 1 H spectrum features overlapping multiplets in the 3.5–4.5 ppm range (due to the dioxane protons), HSQC is mandatory. It resolves these overlapping proton signals by separating them along the orthogonal 13 C dimension, providing a self-validating map of direct C-H connectivities.

Protocol B: LC-MS/MS Setup and Tuning
  • System Priming: Prime the ESI-TOF mass spectrometer using a mobile phase of H 2​ O/Acetonitrile (50:50) supplemented with 0.1% Formic Acid.

  • Blank Injection: Inject 1 µL of the pure mobile phase prior to sample analysis.

    • Validation Check: A blank injection is a critical self-validating step to prove the absence of column carryover or background contamination from previous runs.

  • Sample Injection: Inject 1 µL of a 1 µg/mL analyte solution. Apply a capillary voltage of 3.0 kV and a desolvation temperature of 350°C.

  • Mass Lock: Continuously infuse a known calibrant (e.g., Leucine Enkephalin, m/z 556.2771) through a secondary reference sprayer.

    • Validation Check: This provides a real-time mass accuracy lock, ensuring the observed m/z of 144.0985 is accurate to within <2 ppm error.

Conclusion

The structural elucidation of octahydro-[1,4]dioxino[2,3-c]pyridine requires a rigorous, multi-modal approach. By understanding the underlying causality of the molecule's spectroscopic behavior—such as the inductive deshielding caused by the dioxane oxygens and the proton affinity of the piperidine nitrogen—researchers can confidently validate this critical pharmacophore. Implementing self-validating protocols ensures that the resulting data is not only accurate but fundamentally trustworthy for downstream drug development applications.

References

  • Title: Synthesis of Fused Bicyclic Piperidines: Potential Bioactive Templates for Medicinal Chemistry Source: ACS Publications URL
  • Title: Discovery of Extremely Selective Fused Pyridine-Derived β-Site Amyloid Precursor Protein-Cleaving Enzyme (BACE1)
  • Title: Optimization of TopoIV Potency, ADMET Properties, and hERG Inhibition of 5-Amino-1,3-dioxane-Linked Novel Bacterial Topoisomerases Source: Department of Chemistry and Biochemistry - The Ohio State University URL

Sources

The Dioxinopyridine Scaffold: A Comprehensive Technical Guide to Synthesis, SAR, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,3-dihydro[1,4]dioxino[2,3-b]pyridine core is a highly versatile, yet historically underexplored, heterocyclic scaffold. As an aza-analogue of the well-documented 2,3-dihydro[1,4]benzodioxin ring system, it offers unique physicochemical properties, including altered lipophilicity, improved aqueous solubility, and novel hydrogen-bonding vectors[1]. This technical guide synthesizes the current literature to provide an in-depth analysis of the synthetic pathways—specifically the Smiles rearrangement—and evaluates the biological significance of dioxinopyridine derivatives in modern drug discovery, ranging from neuropharmacology to antimicrobial development.

Pharmacological Relevance: The Bioisosteric Advantage

Benzodioxin is a privileged pharmacophore found in numerous central nervous system (CNS) agents (e.g., MDL72832, spiroxatrine, flesinoxan) and antihypertensive drugs[2]. The bioisosteric replacement of the benzene ring with a pyridine ring yields the dioxinopyridine core. This strategic substitution maintains the spatial geometry required for receptor binding while modulating the electronic distribution of the molecule[2].

This modification is particularly relevant in the development of 5-HT1A receptor ligands, where the electron-deficient pyridine ring enhances binding affinity through altered π−π stacking interactions with aromatic residues in the receptor's binding pocket[2]. Furthermore, the selective introduction of substituents on the pyridine ring via electrophilic aromatic substitution enables the generation of diverse combinatorial libraries, providing multiple attachment points for structure-activity relationship (SAR) expansion[3].

Synthetic Methodologies: Mastering the Smiles Rearrangement

The synthesis of 2- and 3-substituted-2,3-dihydro[1,4]dioxino[2,3-b]pyridines is predominantly achieved via the Smiles rearrangement—an intramolecular nucleophilic aromatic substitution ( SN​Ar )[4].

Causality in Experimental Design: The reaction typically begins with 2-chloro-3-pyridinol or 2-nitro-3-pyridinol. The choice of the leaving group (chloro vs. nitro) and the base/solvent system is critical. The base dictates the deprotonation state of the intermediate alcohol, while the solvent's dielectric constant determines the stabilization of the spirocyclic transition state. For instance, using Sodium Hydride (NaH) in a non-polar solvent at room temperature favors direct cyclization (kinetic control, Isomer A). Conversely, using NaH in Dimethylformamide (DMF) at elevated temperatures (120°C) provides the activation energy necessary to form the spirocyclic intermediate, driving the Smiles rearrangement to yield Isomer B (thermodynamic control)[2][4].

SmilesRearrangement N1 2-Chloro-3-pyridinol (Starting Material) N2 Epichlorohydrin Alkylation (O-Alkylation) N1->N2 N3 2-Chloro-3-oxiranylmethoxypyridine (Epoxide Intermediate) N2->N3 N4 Amine Addition (Nucleophilic Ring Opening) N3->N4 N5 Amino Alcohol Intermediate N4->N5 N6 Base-Mediated Cyclization (NaH / DMF vs THF) N5->N6 N7 Isomer A (Direct Cyclization Product) N6->N7 Kinetic Control (THF, RT) N8 Isomer B (Smiles Rearranged Product) N6->N8 Thermodynamic Control (DMF, 120°C)

Workflow of the Smiles rearrangement for dioxinopyridine synthesis.

Experimental Protocol: Regioselective Synthesis of Dioxinopyridines

To ensure high fidelity in drug development, the following protocol outlines a self-validating system for synthesizing spiro-dioxinopyridine derivatives, adapted from established methodologies[2][4].

Step 1: Epoxidation of the Pyridine Core

  • Reaction: Dissolve 2-chloro-3-pyridinol (1.0 eq) in anhydrous DMF under an inert argon atmosphere to prevent oxidative degradation.

  • Addition: Add anhydrous K2​CO3​ (1.5 eq) as a mild base, followed by epichlorohydrin (1.2 eq).

  • Incubation: Stir the mixture at 60°C for 12 hours.

  • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/EtOAc (7:3) eluent. The disappearance of the highly polar pyridinol spot and the emergence of a higher Rf​ spot confirms successful O-alkylation to form 2-chloro-3-oxiranylmethoxypyridine.

Step 2: Nucleophilic Epoxide Opening

  • Reaction: Isolate the epoxide intermediate and dissolve it in anhydrous methanol.

  • Addition: Introduce the desired secondary amine (e.g., pyrrolidine or piperidine) (1.1 eq) dropwise at 0°C to control the exothermic ring-opening.

  • Incubation: Reflux the mixture for 4-6 hours.

  • Validation Checkpoint: Perform LC-MS analysis. The mass spectrum must show the exact [M+H]+ mass of the intermediate amino alcohol, confirming regioselective nucleophilic attack at the less sterically hindered terminal carbon of the epoxide.

Step 3: Base-Mediated Cyclization (The Smiles Rearrangement)

  • Reaction Setup: Dissolve the validated amino alcohol in anhydrous DMF.

  • Activation: Add NaH (1.2 eq, 60% dispersion in mineral oil) carefully at 0°C.

  • Rearrangement: Heat the reaction mixture to 120°C for 8-10 hours. The elevated temperature is strictly required to overcome the activation energy barrier of the spirocyclic Meisenheimer-like intermediate.

  • Validation Checkpoint: Quench with water, extract with dichloromethane, and purify via flash column chromatography. Analyze the purified product using 1H NMR. The chemical shifts of the pyridine ring protons (specifically the coupling constants of the protons at C-4 and C-5) will distinctively confirm whether the product is the unrearranged Isomer A or the Smiles-rearranged Isomer B[2].

Structure-Activity Relationships (SAR) & Biological Evaluation

The therapeutic viability of the dioxinopyridine scaffold heavily depends on the target biological system. While it excels in neuropharmacology, its application in antimicrobial design requires careful structural tuning.

Quantitative SAR Data Summary
Compound Scaffold / DerivativePrimary Biological TargetBiological Activity / PotencyKey Mechanistic Observations
Benzodioxin (MDL72832) 5-HT1A ReceptorHigh affinity (Agonist/Antagonist)Standard reference pharmacophore for CNS agents; highly lipophilic[2].
Dioxinopyridine (Spiro derivatives) 5-HT1A ReceptorHigh affinityBioisosteric replacement maintains serotonergic modulation while improving solubility[2].
Pyridothiazinone NBTI Bacterial Topo IV / DNA GyraseMIC: 0.5–1 mg/L (S. aureus)Superior target potency; sulfur atom optimizes binding pocket geometry[5].
Dioxinopyridine NBTI Bacterial Topo IV / DNA GyraseReduced potency (Higher MICs)Failed to achieve comparable target inhibition; oxygen alters the dihedral angle unfavorably[5].
2,2,8-Trimethyl-dioxino-pyridine Oncology / NeuroscienceConjugation dependentUtilized as a highly stable precursor for Multi-Target Directed Ligands (MTDLs)[6].

Mechanistic Insights in Drug Design

The causality behind the divergent biological activities of dioxinopyridines lies in the electronic and steric nature of the heteroatoms.

In the design of Novel Bacterial Topoisomerase Inhibitors (NBTIs) , the Right-Hand Side (RHS) binding motif must intercalate precisely within the enzyme. Studies demonstrate that inhibitors comprising a dioxinopyridine moiety exhibit reduced target potency against S. aureus Topo IV and E. coli DNA gyrase compared to their pyridothiazinone counterparts[5][7]. Mechanistically, the oxygen atoms in the dioxin ring alter the dihedral angle and electron density compared to a sulfur-containing thiazinone ring. This subtle geometric shift weakens critical stacking and hydrogen-bonding interactions with the GyrA/ParC residues in the enzyme's active site, leading to higher Minimum Inhibitory Concentrations (MICs)[5][7].

Conversely, in CNS drug design , the oxygen-rich dioxinopyridine core perfectly mimics the binding pose of benzodioxin. The nitrogen atom in the pyridine ring acts as an additional hydrogen bond acceptor, which can interact with conserved threonine or serine residues in the 5-HT1A receptor pocket, often resulting in enhanced selectivity and a more favorable pharmacokinetic profile[2].

References

  • Synthesis of 2-Substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine Derivatives - ResearchGate - [Link]

  • Design, Synthesis, and Characterization of Novel Tetrahydropyran-Based Bacterial Topoisomerase Inhibitors with Potent Anti-Gram-Positive Activity - ACS Publications - [Link]

  • Synthesis of novel 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines as potential new scaffolds for drug discovery: selective introduction of substituents on the pyridine ring - Academia.edu -[Link]

  • The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV - ACS Publications - [Link]

  • (PDF) Synthesis of New Compounds Containing the 2,3-Dihydro[1,4]dioxino[2,3-b]pyridine Heterocyclic System as a Substructure - ResearchGate - [Link]

Sources

Engineering 3D Molecular Architectures: An In-Depth Guide to the Octahydro-[1,4]dioxino[2,3-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping the "Molecular Flatland"

For decades, drug discovery has been heavily reliant on sp2-hybridized, flat aromatic rings. While easy to synthesize, these planar molecules often suffer from poor aqueous solubility, off-target promiscuity, and high clinical attrition rates. As a Senior Application Scientist, I frequently advise discovery programs to transition toward sp3-enriched, three-dimensional architectures.

The octahydro-[1,4]dioxino[2,3-c]pyridine (also referred to as hexahydro-[1,4]dioxino[2,3-c]pyridine when substituted) scaffold is a privileged, fused bicyclic system that directly addresses these challenges[1]. By fusing a 1,4-dioxane ring to a piperidine core, this scaffold acts as a highly effective bioisostere for standard piperidines, piperazines, and morpholines[2]. It modulates the basicity of the amine, increases the fraction of sp3 carbons (Fsp3), and introduces precise spatial vectors for hydrogen-bond acceptors, making it an invaluable template for modern medicinal chemistry[3].

Physicochemical Profiling & Structural Rationale

The strategic incorporation of the 1,4-dioxane moiety into the piperidine ring fundamentally alters the physicochemical profile of the molecule. The inductive electron-withdrawing effect of the oxygen atoms lowers the pKa of the piperidine nitrogen, which can enhance membrane permeability by increasing the proportion of the un-ionized species at physiological pH. Furthermore, the rigid bicyclic framework locks the molecule into a stable conformation, reducing the entropic penalty upon binding to a target protein[1].

Table 1: Physicochemical Properties of the Octahydro-[1,4]dioxino[2,3-c]pyridine Core (HCl Salt)
PropertyValueImplication for Drug Design
Molecular Weight 179.65 g/mol Low MW provides ample room for late-stage functionalization without exceeding Lipinski's limits[4][5].
sp3 Carbon Fraction (Fsp3) 1.0 (Core)High 3-dimensionality; correlates with improved clinical success and solubility[5].
Topological Polar Surface Area (TPSA) 30.5 ŲExcellent range for blood-brain barrier (BBB) penetration and cellular permeability[5].
Hydrogen Bond Acceptors 3Favorable for interacting with kinase or protease hinge regions[5].
Rotatable Bonds 0Highly rigid structure minimizes entropic loss during target binding[5].
ClogP 0.19Highly hydrophilic core; effectively offsets the lipophilicity of appended aromatic groups[5].

Synthetic Methodology: Constructing the Fused Bicyclic Core

The synthesis of fused bicyclic piperidines requires precise control over stereochemistry to avoid excessive ring strain[1]. The trans-fused hexahydro[1,4]dioxino[2,3-c]pyridine system is particularly stable and can be synthesized through a highly reliable, self-validating sequence involving the regioselective opening of an epoxide followed by intramolecular etherification[6].

Step-by-Step Protocol: Synthesis of trans-tert-Butyl Hexahydro[1,4]dioxino[2,3-c]pyridine-6(7H)-carboxylate

Causality & Rationale: This protocol utilizes an intramolecular SN2 cyclization. By selectively tosylating the primary alcohol of the intermediate diol, we create a highly reactive leaving group. The subsequent use of a strong, sterically hindered base (t-BuOK) ensures that the secondary alcohol is deprotonated to act as the nucleophile, driving the cyclization forward without competing intermolecular side reactions[6].

Step 1: Epoxide Ring Opening

  • Prepare a solution of ethylene glycol monosodium salt by carefully dissolving sodium metal in anhydrous ethylene glycol under an inert nitrogen atmosphere.

  • Add N-Boc-3,4-epoxypiperidine (the nonsymmetric bicyclic oxirane) to the solution.

  • Heat the reaction mixture to 60 °C and stir for 1–3 hours.

    • Mechanistic Insight: The alkoxide nucleophile attacks the less sterically hindered carbon of the epoxide, yielding a trans-diol intermediate containing both a primary and a secondary alcohol[6].

Step 2: Selective Tosylation

  • Cool the reaction mixture and extract the intermediate diol. Dissolve it in anhydrous THF containing a stoichiometric amount of pyridine.

  • Add 1.05 equivalents of p-Toluenesulfonyl chloride (TsCl) dropwise at 0 °C.

    • Mechanistic Insight: The primary alcohol on the ethylene glycol appendage reacts significantly faster with TsCl than the sterically hindered secondary alcohol on the piperidine ring, ensuring selective activation[6].

Step 3: Intramolecular Cyclization

  • To the THF solution of the tosylated intermediate, add 1.2 equivalents of Potassium tert-butoxide (t-BuOK).

  • Stir at room temperature until TLC indicates complete consumption of the starting material.

  • Quench with water, extract with ethyl acetate, and purify via silica gel chromatography to yield the trans-fused 1,4-dioxane product (approx. 41% yield)[6].

Synthesis SM N-Boc-Tetrahydropyridine (Starting Material) Epox Epoxidation (mCPBA) SM->Epox RingOpen Epoxide Ring Opening (Ethylene Glycol, Na) Epox->RingOpen Tosyl Selective Tosylation (TsCl, Pyridine) RingOpen->Tosyl Cyclize Intramolecular Cyclization (t-BuOK, THF) Tosyl->Cyclize Product trans-Hexahydro[1,4]dioxino [2,3-c]pyridine Core Cyclize->Product

Synthesis workflow for the trans-fused hexahydro[1,4]dioxino[2,3-c]pyridine core.

Therapeutic Applications: Precision Targeting in Alzheimer's Disease

Beyond its utility as a general bioisostere, the dioxino[2,3-c]pyridine scaffold has demonstrated profound efficacy in the development of highly selective inhibitors for β-site amyloid precursor protein-cleaving enzyme 1 (BACE1) [7][8].

The Mechanistic Challenge: BACE1 vs. BACE2 Selectivity

BACE1 is the rate-limiting enzyme responsible for cleaving the amyloid precursor protein (APP) to form neurotoxic Amyloid-β (Aβ) peptides, making it a prime target for Alzheimer's disease therapeutics[7]. However, early clinical trials of BACE1 inhibitors failed largely due to off-target inhibition of the closely related BACE2 enzyme, which led to adverse effects such as depigmentation and cognitive worsening[8].

The Scaffold's Solution: Exploiting the 10s Loop Conformational Dynamics

Recent crystallographic studies have revealed a critical structural divergence between BACE1 and BACE2. The "10s loop" lining the S3 binding pocket in BACE1 is highly flexible and can adopt an "open (up)" conformation. In contrast, the BACE2 10s loop rigidly prefers a "closed (down)" conformation, leaving less spatial volume in its binding pocket[8][9].

By integrating the bulky, rigid, three-dimensional dioxino[2,3-c]pyridine scaffold into the inhibitor design (e.g., dioxino[2,3-c]pyridine-7-carboxamide derivatives), medicinal chemists have successfully exploited this difference.

  • Causality of Selectivity: The 3D geometry of the fused bicyclic system perfectly occupies the expanded volume of the BACE1 "open" 10s loop. When the same molecule attempts to bind BACE2, the rigid scaffold sterically clashes with the "closed" 10s loop, significantly increasing the B-factors (destabilization) of the enzyme[8][9].

  • Result: This structural incompatibility yields a staggering >1400-fold enzymatic selectivity for BACE1 over BACE2, achieving potent in vivo Aβ-lowering activity while mitigating off-target toxicity[7][9].

BACE1_Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE1 (β-Secretase) 'Open' 10s Loop APP->BACE1 Substrate Binding C99 C99 Membrane Fragment BACE1->C99 β-Cleavage Inhibitor Dioxino[2,3-c]pyridine Scaffold Inhibitor->BACE1 Selective Inhibition Gamma γ-Secretase Complex C99->Gamma Substrate Abeta Amyloid-β (Aβ) Aggregation (Neurotoxicity) Gamma->Abeta γ-Cleavage

Mechanism of BACE1 inhibition by the dioxino[2,3-c]pyridine scaffold in the amyloidogenic pathway.

Conclusion

The octahydro-[1,4]dioxino[2,3-c]pyridine scaffold exemplifies the future of rational drug design. By moving away from planar, sp2-dominated structures and embracing rigid, sp3-rich bicyclic systems, researchers can simultaneously optimize physicochemical properties (like solubility and BBB penetration) and achieve exquisite target selectivity. Whether utilized as a metabolic shield, a bioisostere for piperidines, or a precision wedge to exploit subtle protein loop dynamics as seen in BACE1, this scaffold remains a powerful tool in the medicinal chemist's arsenal.

References

  • [2] Product Class 9: 1,4-Dioxanes. Science of Synthesis. Thieme Connect. Available at:[Link]

  • [1] Synthesis of fused bicyclic piperidines: potential bioactive templates for medicinal chemistry. PubMed (NIH). Available at:[Link]

  • [3] Synthesis of Fused Bicyclic Piperidines: Potential Bioactive Templates for Medicinal Chemistry. ACS Publications. Available at:[Link]

  • [7] Advances in the Synthetic Approaches to β-Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review. PMC (NIH). Available at:[Link]

  • 7f1d - Proteopedia, life in 3D (BACE1 Inhibitor Complex). Proteopedia. Available at:[Link]

  • [9] Information on EC 3.4.23.46 - memapsin 2 (BACE1). BRENDA Enzyme Database. Available at:[Link]

  • [6] Science of Synthesis 37.9: 1,4-Dioxanes (Scheme 34/35). Thieme Connect. Available at:[Link]

  • [5] trans-octahydro-[1,4]dioxino[2,3-c]pyridine hydrochloride Properties. Molaid. Available at:[Link]

Sources

Methodological & Application

Application Notes and Protocols: Leveraging the Octahydro-dioxino[2,3-c]pyridine Scaffold for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Novel Scaffold with Therapeutic Potential

The relentless pursuit of novel chemical entities with improved therapeutic profiles is a central theme in modern drug discovery. Privileged scaffolds, molecular frameworks that can bind to multiple biological targets with high affinity, serve as an invaluable starting point for the development of new drugs.[1][2] The piperidine ring, a six-membered nitrogen-containing heterocycle, is a prominent example of such a scaffold, found in over 70 FDA-approved drugs.[2][3] Its prevalence stems from its ability to confer favorable physicochemical properties such as basicity and lipophilicity, while providing a three-dimensional architecture for precise substituent placement.[4][5]

This document introduces the Octahydro-dioxino[2,3-c]pyridine scaffold, a novel and relatively unexplored heterocyclic system that combines the proven utility of the piperidine core with the conformational constraint and potential for unique intermolecular interactions offered by a fused 1,4-dioxane ring. This fusion is anticipated to modulate the physicochemical properties of the piperidine core, potentially leading to improved metabolic stability, altered solubility, and novel structure-activity relationships (SAR).[6][7]

These application notes provide a comprehensive guide for researchers and drug development professionals on the utilization of the Octahydro-dioxino[2,3-c]pyridine scaffold. We present a proposed synthetic strategy for the core structure, detailed protocols for the generation of a diverse chemical library, and a roadmap for subsequent biological screening and lead optimization.

Part 1: Synthesis of the Core Scaffold

While direct literature on the synthesis of Octahydro-dioxino[2,3-c]pyridine is limited, a plausible and efficient synthetic route can be designed by combining established methodologies for the construction of piperidine and fused-dioxin ring systems. The proposed strategy involves an initial construction of a substituted piperidine precursor followed by an intramolecular cyclization to form the dioxane ring.

Proposed Synthetic Pathway

A logical approach commences with a modified Pictet-Spengler reaction to construct the piperidine ring, followed by functional group manipulation and subsequent cyclization to form the fused dioxane ring.[1][2]

Diagram 1: Proposed Synthesis of Octahydro-dioxino[2,3-c]pyridine Scaffold

G A Starting Material (e.g., 2-aminoethanol derivative) C Pictet-Spengler Reaction (Acid Catalysis) A->C B Aldehyde/Ketone B->C D Tetrahydro-β-carboline intermediate C->D E Reduction of Pyridine Ring (e.g., NaBH4, H2/Pd) D->E F Piperidine Precursor with Diol Sidechain E->F G Intramolecular Williamson Ether Synthesis (Base, e.g., NaH) F->G H Octahydro-dioxino[2,3-c]pyridine Scaffold G->H

Caption: A proposed multi-step synthesis for the Octahydro-dioxino[2,3-c]pyridine scaffold.

Protocol 1: Synthesis of a Piperidine Precursor via a Modified Pictet-Spengler Reaction

This protocol outlines the synthesis of a key piperidine intermediate, which will be further elaborated to form the fused dioxane ring.

Objective: To synthesize a substituted piperidine with appropriate functional groups for subsequent intramolecular cyclization.

Materials:

  • Appropriate β-arylethylamine (e.g., a derivative of 2-(1H-indol-3-yl)ethan-1-amine for a tetrahydro-β-carboline core)

  • An aldehyde or ketone with a protected diol functionality

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)

Step-by-Step Methodology:

  • Iminium Ion Formation and Cyclization:

    • Dissolve the β-arylethylamine (1.0 eq) and the aldehyde/ketone (1.1 eq) in DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add TFA (1.5 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tetrahydro-β-carboline intermediate.

  • Reduction of the Pyridine Moiety (if applicable) and Deprotection:

    • Dissolve the crude intermediate in a suitable solvent such as methanol.

    • Cool the solution to 0 °C and add NaBH₄ (3.0 eq) portion-wise.

    • Stir the reaction at room temperature for 4-6 hours.

    • Carefully add water to quench the excess NaBH₄.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • If a protecting group is present on the diol, perform the appropriate deprotection step. For example, for an acetonide protecting group, treat with an aqueous acid solution.

  • Purification:

    • Purify the resulting piperidine precursor with a diol sidechain using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.

    • Characterize the purified product by NMR and mass spectrometry.

Part 2: Library Generation and Derivatization

With the core scaffold in hand, the next critical step is to generate a library of diverse analogues to explore the structure-activity relationship (SAR). This is achieved by introducing a variety of substituents at different positions on the Octahydro-dioxino[2,3-c]pyridine core.

Strategy for Library Diversification

Key positions for derivatization include the piperidine nitrogen and any available positions on the aromatic or heterocyclic portion of the molecule (if present from the Pictet-Spengler precursor).

Diagram 2: Workflow for Library Generation

G Scaffold Octahydro-dioxino[2,3-c]pyridine Scaffold N_Alkylation N-Alkylation/Arylation Scaffold->N_Alkylation Amidation Amidation/Sulfonamidation Scaffold->Amidation Reductive_Amination Reductive Amination Scaffold->Reductive_Amination Suzuki_Coupling Suzuki Coupling (if aryl halide present) Scaffold->Suzuki_Coupling Library Diverse Chemical Library N_Alkylation->Library Amidation->Library Reductive_Amination->Library Suzuki_Coupling->Library G Library Compound Library Primary_Screen Primary Screen (e.g., Target-based biochemical assay) Single concentration Library->Primary_Screen Hit_Confirmation Hit Confirmation (Re-test positives) Primary_Screen->Hit_Confirmation Dose_Response Dose-Response Curve (IC50/EC50 determination) Hit_Confirmation->Dose_Response Secondary_Assay Secondary Assay (e.g., Cell-based functional assay) Dose_Response->Secondary_Assay Lead_Series Lead Series Identification Secondary_Assay->Lead_Series

Caption: A typical workflow for identifying lead compounds from a chemical library.

Protocol 3: General Protocol for a Target-Based Biochemical Assay (e.g., Kinase Inhibition Assay)

This protocol provides a general framework for a primary screen to identify inhibitors of a specific enzyme, such as a protein kinase.

Objective: To identify compounds from the Octahydro-dioxino[2,3-c]pyridine library that inhibit the activity of a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase substrate (e.g., a peptide)

  • ATP (Adenosine triphosphate)

  • Assay buffer

  • Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate, or a luminescence-based ATP detection kit)

  • 384-well microplates

  • Plate reader

Step-by-Step Methodology:

  • Compound Plating:

    • In a 384-well plate, add a small volume of each library compound in DMSO to individual wells to achieve a final screening concentration (e.g., 10 µM).

    • Include positive controls (known inhibitor) and negative controls (DMSO only).

  • Enzyme and Substrate Addition:

    • Add the kinase and its substrate, diluted in assay buffer, to all wells.

    • Incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.

  • Initiation of Reaction:

    • Add ATP to all wells to start the kinase reaction.

    • Incubate for a specified time (e.g., 60 minutes) at the optimal temperature for the enzyme (e.g., 30 °C).

  • Detection:

    • Stop the reaction by adding a stop solution or the detection reagent.

    • Measure the signal (e.g., fluorescence, luminescence, absorbance) using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the positive and negative controls.

    • Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50% inhibition).

Table 2: Hypothetical Primary Screening Results

Compound ID% Inhibition at 10 µMHit?
ODCP-0015No
ODCP-00212No
ODCP-00368Yes
ODCP-0043No
ODCP-00555Yes

Conclusion

The Octahydro-dioxino[2,3-c]pyridine scaffold represents a promising starting point for the discovery of novel therapeutics. Its unique three-dimensional structure, derived from the fusion of a piperidine and a dioxane ring, offers the potential for developing compounds with improved pharmacological properties. The protocols outlined in these application notes provide a comprehensive framework for the synthesis, derivatization, and biological evaluation of this novel scaffold. By systematically exploring the chemical space around the Octahydro-dioxino[2,3-c]pyridine core, researchers can unlock its full potential in the quest for new and effective medicines.

References

  • Lazar, L., et al. (2004). Synthesis of 2- and 3-substituted-2,3-dihydrod[1][8]ioxino[2,3-b]pyridines. Organic & Biomolecular Chemistry, 2(10), 1557-1560. [Link]

  • Lazar, L., et al. (2000). Synthesis of 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine derivatives. Organic Letters, 2(11), 1557-1560. [Link]

  • Kim, D., et al. (2007). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 50(10), 2289-2292. [Link]

  • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842. [Link]

  • Guchhait, S. K., & Chaudhary, P. (2015). Diversity-oriented reconstruction of primitive diketopiperazine-fused tetrahydro-β-carboline ring systems via Pictet–Spengler/Ugi-4CR/deprotection-cyclization reactions. Organic & Biomolecular Chemistry, 13(28), 7839-7843. [Link]

  • Scott, M. D., & Bull, J. A. (2019). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Chemical Science, 10(48), 11029-11036. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of Taniguchi’s piperidine-based privileged structures. Journal of Medicinal Chemistry, 54(10), 3451-3479. [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. [Link]

Sources

High-throughput screening of Octahydro-dioxino[2,3-c]pyridine libraries

Author: BenchChem Technical Support Team. Date: March 2026

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Application Note: High-Throughput Screening of Octahydro-dioxino[2,3-c]pyridine Libraries for Glucocerebrosidase Pharmacological Chaperones

Executive Summary & Rationale

The discovery of small-molecule pharmacological chaperones has revolutionized the therapeutic landscape for lysosomal storage disorders, particularly Gaucher disease, and holds immense promise for GBA1-linked Parkinson's disease[1]. Historically, monocyclic iminosugars such as isofagomine (IFG) have been utilized to stabilize misfolded mutant glucocerebrosidase (GCase)[2]. However, these flexible monocyclic scaffolds often suffer from off-target inhibition of other retaining glycosidases (e.g., α -glucosidase).

To overcome this, modern library design has shifted toward conformationally restricted bicyclic systems. The octahydro-1,4-dioxino[2,3-c]pyridine scaffold (e.g., rac-(4aR,8aR)-octahydro-[1,4]dioxino[2,3-c]pyridine) fuses an oxygen-rich 1,4-dioxane ring to a piperidine core. This rigidification locks the basic nitrogen and surrounding hydroxyl mimics into a highly specific chair conformation that perfectly mimics the transition state of glucosylceramide hydrolysis.

This application note details a validated, self-contained High-Throughput Screening (HTS) workflow for evaluating libraries of octahydro-dioxino[2,3-c]pyridine derivatives. By leveraging precise acoustic liquid handling and a pH-bifurcated screening strategy, this protocol ensures the identification of highly selective chaperones capable of rescuing mutant GCase (e.g., N370S or L444P variants) from endoplasmic reticulum-associated degradation (ERAD).

Mechanistic Causality in Assay Design

A successful pharmacological chaperone must act as a "smart" ligand. It must bind tightly to the misfolded mutant GCase in the neutral pH environment of the Endoplasmic Reticulum (pH ~7.0) to facilitate proper folding. Once the stabilized enzyme-chaperone complex traffics to the lysosome, the chaperone must dissociate in the acidic environment (pH ~5.2) to allow the enzyme to process its natural substrate[3].

The Causality of the Primary Screen: Because chaperones are technically competitive inhibitors at neutral pH, our primary HTS does not look for enzyme activation. Instead, we screen for enzyme inhibition at pH 7.0 using recombinant N370S GCase[4]. Hits identified in this neutral-pH surrogate assay are subsequently triaged in secondary cell-based assays to confirm their chaperoning (activation) efficacy in the lysosome.

Mechanism ER Endoplasmic Reticulum (pH 7.0) Misfolded GCase Target Bind Scaffold Binding (Prevents Degradation) ER->Bind Traffic Golgi Trafficking Bind->Traffic Lys Lysosome (pH 5.2) High Substrate Competition Traffic->Lys Active Chaperone Dissociation & Enzymatic Restoration Lys->Active

Fig 1. Pharmacological chaperone mechanism of action from ER to lysosome.

Protocol 1: Library Preparation & Acoustic Dispensing

The basic nitrogen inherent to the octahydro-dioxino[2,3-c]pyridine scaffold is prone to non-specific adsorption on the negatively charged surfaces of standard polypropylene pipette tips. To prevent concentration gradients and false negatives, acoustic droplet ejection (ADE) is mandatory.

Materials:

  • Octahydro-dioxino[2,3-c]pyridine library compounds (dry powders).

  • 100% LC-MS Grade Dimethyl Sulfoxide (DMSO).

  • Echo® Qualified 384-Well Polypropylene Source Microplates.

Step-by-Step Methodology:

  • Solubilization: Reconstitute library compounds in 100% DMSO to a stock concentration of 10 mM. Self-Validation Check: Visually inspect for precipitation; the fused dioxane ring generally enhances lipophilicity and DMSO solubility compared to highly polar iminosugars[5].

  • Source Plate Preparation: Transfer 20 µL of each 10 mM stock into the Echo source plate. Centrifuge at 1,000 x g for 3 minutes to degas the solutions, ensuring consistent acoustic energy transfer.

  • Acoustic Dispensing: Using a Labcyte Echo 555, dispense 50 nL of each compound into dry 384-well black polystyrene assay plates (Corning). This yields a final assay concentration of 10 µM (assuming a 50 µL final assay volume).

  • Control Wells: Dispense 50 nL of DMSO into negative control wells (0% inhibition) and 50 nL of 10 mM Isofagomine (IFG) into positive control wells (100% inhibition)[2].

Protocol 2: High-Throughput Fluorogenic Screening

This protocol utilizes the fluorogenic substrate 4-methylumbelliferyl- β -D-glucopyranoside (4-MU-Glc) to measure residual GCase activity[5].

Reagents & Buffers:

  • Assay Buffer (pH 7.0): 50 mM Citrate-Phosphate, 0.1% Triton X-100, 0.25% sodium taurocholate (NaTC). Note: NaTC is critical as it acts as an artificial micellar mimic of the natural activator protein, saposin C[4].

  • Enzyme Solution: Recombinant N370S GCase diluted in Assay Buffer to 2 nM.

  • Substrate Solution: 3 mM 4-MU-Glc in Assay Buffer (Final assay concentration: 1.5 mM, approximating the Km​ at neutral pH).

  • Stop Buffer: 0.5 M Glycine-NaOH, pH 10.5.

Step-by-Step Methodology:

  • Enzyme Addition: Dispense 25 µL of the Enzyme Solution into the 384-well plates pre-spotted with the library compounds.

  • Pre-Incubation: Incubate the plates at room temperature for 30 minutes. Causality: This allows the conformationally restricted octahydro-dioxino[2,3-c]pyridine compounds to reach binding equilibrium with the enzyme's active site before substrate competition begins.

  • Reaction Initiation: Dispense 25 µL of the Substrate Solution into all wells.

  • Enzymatic Cleavage: Seal the plates and incubate at 37°C for exactly 60 minutes.

  • Reaction Termination: Add 30 µL of Stop Buffer (pH 10.5) to all wells. Causality: The enzymatic product, 4-methylumbelliferone, has a pKa of ~7.8. Shifting the pH to 10.5 ensures >99% of the product is in its highly fluorescent phenolate anion state, maximizing the signal-to-background ratio.

  • Detection: Read fluorescence on a microplate reader (e.g., PHERAstar) using λex​=365 nm and λem​=440 nm.

Workflow N1 Library Prep (10 mM DMSO) N2 Acoustic Transfer (50 nL/well) N1->N2 N3 Primary HTS (pH 7.0 Binding) N2->N3 N4 Hit Triage (IC50 Profiling) N3->N4 N5 Cell-Based Chaperone Assay N4->N5

Fig 2. HTS workflow for octahydro-dioxino[2,3-c]pyridine chaperone screening.

Data Analysis & Hit Triage

The trustworthiness of the HTS campaign is continuously self-validated via the Z′ -factor, calculated from the IFG positive controls and DMSO negative controls. A Z′>0.6 indicates a robust assay suitable for hit identification.

Compounds exhibiting >50% inhibition of N370S GCase at 10 µM are flagged as primary hits. These hits are immediately subjected to 10-point dose-response profiling to determine their IC50​ values. Because the ultimate goal is chaperoning, compounds with an IC50​ between 10 nM and 1 µM are prioritized; compounds that bind too tightly (sub-nanomolar) may fail to dissociate in the lysosome, acting as permanent inhibitors rather than chaperones[1].

Quantitative Screening Metrics & Hit Criteria
Metric / ParameterTarget ValueObserved Range (Typical)Mechanistic Implication
Z′ -Factor >0.60 0.72−0.85 Ensures statistical separation between hits and noise.
Signal-to-Background (S/B) >10 -fold 15−25 -foldValidates the efficiency of the pH 10.5 Stop Buffer.
Intra-plate CV% <5% 2.1%−4.3% Confirms precision of acoustic dispensing.
Primary Hit Rate 1%−3% 1.8% Reflects the privileged nature of the dioxino-pyridine scaffold.
Ideal IC50​ (pH 7.0) 45 nM−800 nM Strong ER binding, but allows for lysosomal dissociation.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Challenges of Octahydro-dioxino[2,3-c]pyridine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a fully saturated, fused bicyclic heterocycle, octahydro-dioxino[2,3-c]pyridine presents a trifecta of purification challenges: it lacks a UV chromophore, contains a highly basic secondary amine, and possesses multiple stereocenters (yielding cis/trans diastereomers and their respective enantiomers).

This guide provides field-proven, mechanistically grounded troubleshooting strategies designed for drug development professionals to isolate these isomers with high purity and yield.

Part 1: Troubleshooting Guides & FAQs

Section 1: Detection & Monitoring (The "Invisible" Molecule Problem)

Q: Why am I losing my product during fraction collection? It doesn't show up on my UV detector at 254 nm or 210 nm.

Analysis & Causality: Octahydro-dioxino[2,3-c]pyridine lacks a conjugated π-system. UV detection relies on electronic transitions (π → π* or n → π*) that simply do not exist in this aliphatic scaffold. Relying on low-wavelength UV (e.g., 210 nm) often leads to false positives from solvent absorbance or trace impurities, causing you to pool the wrong fractions.

Solution: Implement Charged Aerosol Detection (CAD) or an Evaporative Light Scattering Detector (ELSD). CAD is strongly preferred for this scaffold. Unlike UV, CAD measures the physical mass of non-volatile analytes after solvent evaporation, providing a uniform response independent of the molecule's optical properties [1].

Self-Validating Protocol: To ensure your CAD is properly tuned for this low-molecular-weight amine, inject a known standard (e.g., piperidine) at 0.1 mg/mL and 1.0 mg/mL before running your crude mixture. Adjust the Power Function Value (PFV) on your chromatography software until the area-to-concentration ratio is linear. If the response is non-linear, your fraction pooling calculations will be inaccurate.

Section 2: Chromatographic Resolution of Basic Amines (Peak Tailing)

Q: My LC-MS confirms the correct mass, but the peak is extremely broad and tails severely on a standard C18 column. How can I sharpen the peak?

Analysis & Causality: The nitrogen atom in the fused piperidine ring is highly basic (pKa ~9–10). At neutral or acidic pH, it exists as a protonated cation. This cation undergoes strong secondary ion-exchange interactions with unendcapped, acidic residual silanols (Si-O⁻) on the silica matrix of standard C18 columns. This dual-retention mechanism (reversed-phase + ion-exchange) causes severe peak tailing and poor recovery.

Solution: Suppress the ionization of the amine by raising the mobile phase pH above its pKa, or use a basic modifier to competitively bind the silanols. Switch to a high-pH stable C18 column (e.g., Gemini or XBridge) and use a mobile phase containing 0.1% to 0.2% Ammonium Hydroxide (NH₄OH) or Triethylamine (TEA). Alternatively, utilize a mixed-mode ion-exchange/reversed-phase column designed specifically for basic amines.

Section 3: Stereoisomer Separation (Diastereomers vs. Enantiomers)

Q: My synthesis yielded a mixture of cis and trans fused isomers, plus their enantiomers. What is the most efficient workflow to isolate all four stereoisomers?

Analysis & Causality: Diastereomers (cis vs. trans) have distinct dipole moments and spatial geometries, allowing them to be separated in an achiral environment. Enantiomers, however, have identical physical properties in achiral environments and require a Chiral Stationary Phase (CSP) to form transient diastereomeric complexes with different binding affinities.

Solution: Utilize a two-stage orthogonal approach.

  • Stage 1: Separate the diastereomeric racemates using achiral normal-phase flash chromatography (using basic alumina to prevent tailing).

  • Stage 2: Resolve the enantiomers using Preparative Supercritical Fluid Chromatography (SFC) with an amylose/cellulose-based CSP (e.g., Chiralpak AD-H) [2]. SFC utilizes supercritical CO₂, which has high diffusivity and low viscosity, enabling rapid mass transfer and exceptionally sharp peaks for basic chiral amines [3].

Self-Validating Protocol: Before scaling up to preparative SFC, run an analytical SFC screening gradient. Calculate the resolution factor ( Rs​ ). Proceed to preparative scale only if Rs​>1.5 (baseline resolution). If Rs​<1.5 , add 0.1% Diethylamine (DEA) to the SFC co-solvent to sharpen the peaks and improve resolution.

Part 2: Data Presentation

Table 1: Comparison of Detection & Separation Modalities for Octahydro-dioxino[2,3-c]pyridine
ModalityMechanism of ActionSuitability for ScaffoldKey Advantage / Limitation
UV (254 nm) Electronic transition (π → π*)Poor Limitation: Molecule lacks a chromophore; invisible to UV.
CAD Aerosol charging post-evaporationExcellent Advantage: Uniform mass-based response; high sensitivity.
Standard C18 Hydrophobic partitioningPoor Limitation: Severe peak tailing due to basic amine/silanol interactions.
High-pH C18 Hydrophobic partitioning (suppressed ionization)Good Advantage: Sharp peaks; excellent for diastereomer separation.
Prep-SFC (CSP) Transient diastereomeric complexationExcellent Advantage: Rapid mass transfer; baseline enantiomeric resolution.

Part 3: Experimental Protocols

Protocol A: CAD-HPLC Method for Purity Monitoring
  • Column: High-pH stable C18 (e.g., Waters XBridge, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% NH₄OH (pH ~10.5).

  • Mobile Phase B: Acetonitrile with 0.1% NH₄OH.

  • Gradient: 5% B to 95% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detector Settings (CAD): Evaporation temperature set to 35°C (to prevent volatilization of the low MW amine). Data collection rate: 10 Hz.

  • Validation: Inject a blank to ensure baseline stability, followed by the crude sample. Integrate peaks using a power-function-corrected algorithm.

Protocol B: Two-Stage SFC Chiral Resolution Workflow
  • Stage 1 (Diastereomer Separation): Load the crude mixture onto a basic alumina flash column. Elute with a gradient of Hexanes/Ethyl Acetate (containing 1% TEA). Collect and pool the cis-racemate and trans-racemate separately based on CAD or TLC (stained with Ninhydrin).

  • Stage 2 (Enantiomer Resolution):

    • System: Preparative SFC.

    • Column: Chiralpak AD-H (21 x 250 mm, 5 µm).

    • Mobile Phase: Supercritical CO₂ / Methanol (80:20 v/v) containing 0.1% Diethylamine (DEA) as a basic modifier.

    • Conditions: Backpressure 120 bar, Temperature 35°C, Flow rate 50 mL/min.

  • Validation: Analyze the collected enantiomeric fractions via analytical SFC to confirm Enantiomeric Excess (ee) > 99%.

Part 4: Mandatory Visualization

PurificationWorkflow Mix Crude Octahydro-dioxino [2,3-c]pyridine Mixture Achiral Stage 1: Achiral Chromatography (Basic Alumina / High pH C18) Mix->Achiral CisRacemate cis-Racemate (Diastereomer Pair 1) Achiral->CisRacemate Diastereomeric Resolution TransRacemate trans-Racemate (Diastereomer Pair 2) Achiral->TransRacemate Diastereomeric Resolution SFC1 Stage 2: Preparative SFC (Chiralpak AD-H, CO2/MeOH/DEA) CisRacemate->SFC1 SFC2 Stage 2: Preparative SFC (Chiralpak AD-H, CO2/MeOH/DEA) TransRacemate->SFC2 CisE1 (+)-cis Isomer SFC1->CisE1 Enantiomeric Resolution CisE2 (-)-cis Isomer SFC1->CisE2 Enantiomeric Resolution TransE1 (+)-trans Isomer SFC2->TransE1 Enantiomeric Resolution TransE2 (-)-trans Isomer SFC2->TransE2 Enantiomeric Resolution

Two-stage purification workflow for octahydro-dioxino[2,3-c]pyridine stereoisomers.

References

  • Microscale Purification with Direct Charged Aerosol Detector Quantitation Using Selective Online One- or Two-Dimensional Liquid Chromatography. Analytical Chemistry (ACS Publications). URL:[Link]

  • Achiral LC-MS/MS and chiral SFC-MS methods for quantification of methoxphenidine and O-desmethyl-methoxphenidine metabolite in rat serum and brain. PubMed (NIH). URL:[Link]

  • Recent Chiral Stationary Phase Developments and Applications in Preparative-Scale Sub/Supercritical Fluid- and Liquid Chromatography for Enantioseparations. ResearchGate. URL:[Link]

Sources

Overcoming solubility issues of Octahydro-dioxino[2,3-c]pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Octahydro-dioxino[2,3-c]pyridine Derivatives . As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot the unique physicochemical challenges associated with this specific bicyclic scaffold.

Whether you are synthesizing iminosugars (such as isofagomine analogs) or screening these fused bicyclic piperidines as standalone bioactive templates, solubility is often the primary bottleneck. This guide will decode the thermodynamic causality behind these issues and provide self-validating protocols to keep your workflows moving.

The Duality of the Core: Understanding the Mechanistic "Why"

The octahydro-dioxino[2,3-c]pyridine scaffold is essentially a piperidine ring fused to a 1,4-dioxane ring. This structural motif typically exists in one of two states during a drug development campaign, each presenting the exact opposite solubility problem:

  • The Protected State (Fused Bicyclic): When the C3 and C4 hydroxyls of a piperidine are tied up in a cyclic dioxane protecting group (e.g., a Ley-Griffith butane-2,3-diacetal), the molecule is forced into a highly planar conformation. This planarity allows for tight molecular stacking, which increases the crystal lattice energy. Combined with the lipophilicity of the dioxane ring, this drastically reduces thermodynamic solubility in water, complicating in vitro biological assays .

  • The Deprotected State (Iminosugar): Once the dioxane ring is cleaved to reveal the free polyhydroxylated piperidine, the molecule becomes a highly polar hydrogen-bond donor/acceptor. It becomes exceptionally hydrophilic, rendering it virtually insoluble in standard organic extraction solvents (like ethyl acetate or dichloromethane). This makes traditional liquid-liquid extraction impossible .

Diagnostic Troubleshooting Workflow

Use the logical relationship diagram below to identify the correct intervention based on the molecular state of your derivative.

Workflow Start Octahydro-dioxino[2,3-c]pyridine Solubility Issue Decision Identify Molecular State Start->Decision Protected Fused Bicyclic (Protected) Issue: Aqueous Insolubility Decision->Protected Intact Dioxane Ring Deprotected Polyhydroxylated (Deprotected) Issue: Organic Insolubility Decision->Deprotected Cleaved Dioxane Ring Path1 In Vitro Bioassay Protected->Path1 Path2 Chemical Extraction Deprotected->Path2 Sol1 Use DMSO Pre-dissolution + 10% Tween-80 Path1->Sol1 Sol2 Use Catch-and-Release Cation Exchange (IR120) Path2->Sol2

Troubleshooting workflow for solubility issues based on the derivative's protection state.

Symptom-Based FAQs

Q: Why does my protected octahydro-dioxino[2,3-c]pyridine crash out of solution when I add it to my enzymatic assay buffer? A: The high crystal lattice energy of the planar bicyclic system causes the compound to rapidly nucleate and precipitate in highly polar aqueous media. To prevent this, you must disrupt the lattice energy first using a polar aprotic solvent (like DMSO), and then kinetically trap the monomeric molecules using a surfactant before they can re-aggregate. See Protocol A .

Q: I just deprotected my intermediate using acidic hydrolysis. I tried extracting the resulting iminosugar with ethyl acetate, but the product remains entirely in the aqueous layer. What am I doing wrong? A: You are not doing anything wrong; the thermodynamics are simply against you. Deprotected iminosugars have negative LogP values (often -2.0 to -3.0). They will never partition into a non-polar organic solvent. You must abandon liquid-liquid extraction and utilize the basicity of the piperidine nitrogen to isolate the compound via ion-exchange chromatography. See Protocol B .

Q: Can I improve the aqueous solubility of the protected bicyclic form by making an HCl salt? A: Yes, provided the piperidine nitrogen is not protected (e.g., by a Boc or Cbz group). Protonating the secondary amine will significantly lower the LogD of the molecule at physiological pH, often increasing aqueous solubility by several orders of magnitude without requiring surfactants.

Validated Experimental Protocols

Protocol A: Solubilization of Fused Bicyclic Piperidines for Aqueous Assays

Purpose: To formulate highly lipophilic, planar protected intermediates for in vitro screening without precipitation.

  • Lattice Disruption: Weigh your compound and dissolve it entirely in 100% molecular biology grade DMSO to create a 10 mM stock solution. Causality: DMSO acts as a strong hydrogen bond acceptor, solvating the molecule and completely breaking the crystalline lattice.

  • Micellar Encapsulation: Prepare your target aqueous assay buffer and supplement it with 0.1% to 1.0% (v/v) Tween-80 (Polysorbate 80).

  • Kinetic Trapping: While vortexing the buffer vigorously, add the DMSO stock dropwise to achieve your final screening concentration (ensure final DMSO concentration remains ≤1% to avoid enzyme denaturation).

  • Self-Validation Step: Shine a red laser pointer through the final solution. If the beam path is highly visible (Tyndall effect), the compound has formed large aggregates/precipitates. If the beam is invisible, you have successfully formed a true solution or a stable nano-emulsion.

Protocol B: Catch-and-Release Purification of Deprotected Iminosugars

Purpose: To isolate highly water-soluble deprotected piperidines from aqueous reaction mixtures without liquid-liquid extraction .

  • Resin Preparation: Swell strongly acidic cation exchange resin (Amberlite IR120, H+ form) in deionized water. Pack into a glass column.

  • Loading (The "Catch"): Dilute your crude aqueous reaction mixture with water and load it onto the column at a flow rate of 1-2 column volumes (CV) per hour. Causality: The basic piperidine nitrogen (pKa ~8.5) is protonated by the resin and forms a strong ionic bond. Neutral and acidic impurities (like cleaved protecting group fragments) cannot bind.

  • Washing: Wash the column with 5 CV of deionized water.

    • Self-Validation Step: Spot the wash eluent on a TLC plate and stain with Ninhydrin. It should remain blank, confirming your product is securely bound to the resin.

  • Elution (The "Release"): Elute the target compound using 2M Ammonium Hydroxide ( NH4​OH ). Causality: The high pH of the ammonia solution deprotonates the piperidine nitrogen, breaking the ionic bond and releasing the neutral iminosugar.

  • Recovery: Lyophilize the ammonia eluent to yield the pure, deprotected iminosugar.

Quantitative Solubility Data

Use the following table to predict the behavior of your specific derivative and select the appropriate solvent systems for synthesis and purification.

Derivative StateStructural FeatureLogP (Est.)Aqueous SolubilityOrganic SolubilityRecommended Solvents
Protected (Fused Bicyclic)Planar, Lipophilic Dioxane Ring+1.5 to +2.5Poor (<0.1 mg/mL)ExcellentDCM, EtOAc, DMSO, THF
Deprotected (Iminosugar)Polyhydroxylated Piperidine-2.0 to -3.5Excellent (>50 mg/mL)PoorWater, Methanol
Salt Form (e.g., HCl)Protonated Amine-3.0 to -4.5Exceptional (>100 mg/mL)InsolubleWater, Buffer (pH < 7)

References

  • Synthesis of Fused Bicyclic Piperidines: Potential Bioactive Templates for Medicinal Chemistry. Journal of Medicinal Chemistry (2015). This paper details how the planar conformation of fused piperidine bicyclic systems negatively impacts water solubility and increases attrition risk.

  • Process Development of a Potent Glucosylceramide Synthase Inhibitor. Organic Process Research & Development (2011). This report highlights the impossibility of extracting highly water-soluble deprotected iminosugars using standard solvent extraction methods.

  • Iminosugar idoBR1 Isolated from Cucumber Cucumis sativus Reduces Inflammatory Activity. ACS Omega (2020). This study demonstrates the gold-standard "catch-and-release" methodology using Amberlite IR120 H+ cation exchange chromatography to isolate highly polar iminosugars from complex aqueous mixtures.

Technical Support Center: Troubleshooting the Smiles Rearrangement in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As drug development professionals and synthetic chemists, you know that constructing highly functionalized pyridine scaffolds is critical for modern pharmacophores. The Smiles rearrangement—and its carbanion-driven variant, the Truce-Smiles rearrangement—offers a powerful, atom-economical pathway for intramolecular nucleophilic aromatic substitution (S_NAr)[1].

However, this transformation is notoriously sensitive to electronic effects, steric hindrance, and solvent environments. This guide is designed by senior application scientists to help you troubleshoot stalled reactions, optimize yields, and understand the mechanistic causality behind each protocol step.

Part 1: Mechanistic Logic & Reaction Design FAQs

Q1: Why is my Smiles rearrangement yielding direct intermolecular S_NAr displacement products instead of the desired rearranged pyridine? A1: This is a classic issue of kinetic vs. thermodynamic control heavily influenced by the position of your leaving group on the pyridine ring. In pyridine systems, the nitrogen atom acts as a strong electron-withdrawing group via mesomeric effects. Research shows that 2- and 4-substituted pyridines stabilize the negative charge of the spiro-Meisenheimer transition state much better than 3-substituted pyridines (1)[1]. If you are using a 3-substituted pyridine, the activation barrier to form the spirocycle is too high, allowing competing intermolecular S_NAr by the base or solvent to dominate.

Q2: I am observing incomplete conversion and starting material recovery. How do I push the equilibrium toward the rearranged product? A2: The Truce-Smiles rearrangement often requires a stoichiometric amount of strong base because the resulting Meisenheimer adduct can represent a thermodynamic local minimum, acting as a "sink"[1]. Furthermore, computational studies on S–N type Smiles rearrangements on pyridines reveal that while the overall reaction is highly exothermic (e.g., ~116.94 kJ/mol), the rate-determining step (spirocycle formation) has a significant kinetic barrier of ~65.98 kJ/mol (2)[2]. Solution: Increase the thermal energy. Microwave irradiation at 130 °C has proven highly effective in driving the reaction to completion when conventional reflux fails (3)[3].

Q3: How does the choice of solvent affect the Smiles rearrangement? A3: Polar aprotic solvents (DMF, DMSO, MeCN) are mandatory. They solvate the counter-cation (e.g., K⁺, Cs⁺) without hydrogen-bonding to the nucleophilic anion, thereby maximizing the effective nucleophilicity of the deprotonated tether. Protic solvents will hydrogen-bond with the nucleophile, retarding the intramolecular attack and promoting side reactions like hydrolysis.

Quantitative Data: Substituent and Condition Effects
Pyridine SubstitutionMesomeric StabilizationRelative ReactivityRecommended Base/Solvent System
2-Substituted High (N atom stabilizes charge)ExcellentKOtBu / DMF or K₂CO₃ / DMSO
4-Substituted High (N atom stabilizes charge)ExcellentKOtBu / DMF or K₂CO₃ / DMSO
3-Substituted Low (Inductive effects only)PoorStronger activation required (e.g., LDA / THF)

Part 2: Mechanistic & Diagnostic Visualizations

SmilesMechanism A 1. Pyridine Precursor (X-Ar-Y-H) B 2. Deprotonation (Base) A->B Deprotonation C 3. Spiro-Meisenheimer Adduct (Transition State) B->C Intramolecular Attack (Rate-Limiting) D 4. Leaving Group Expulsion C->D Ring Opening E 5. Rearranged Pyridine (H-X-Ar-Y) D->E Rearrangement Complete

Mechanistic pathway of the Smiles rearrangement on a pyridine ring.

TroubleshootingWorkflow Start Reaction Stalled or Low Yield? CheckSub Is it a 3-substituted pyridine? Start->CheckSub Sub3 Yes: Switch to 2- or 4-sub or use stronger base (LDA) CheckSub->Sub3 SubOther No: 2- or 4-substituted CheckSub->SubOther CheckTemp Is the temperature sufficient? SubOther->CheckTemp TempLow No: Use Microwave Irradiation (130°C) CheckTemp->TempLow TempHigh Yes: >100°C CheckTemp->TempHigh CheckSolvent Are you using a protic solvent? TempHigh->CheckSolvent SolventProtic Yes: Switch to anhydrous DMF or DMSO CheckSolvent->SolventProtic SolventAprotic No: Aprotic used CheckSolvent->SolventAprotic Success Analyze via LC-MS for Meisenheimer Adduct SolventAprotic->Success

Diagnostic workflow for troubleshooting failed Smiles rearrangements in pyridine synthesis.

Part 3: Standardized Experimental Protocol

This self-validating protocol outlines the synthesis of highly substituted pyridines via a Truce-Smiles rearrangement of a sulfonamide precursor, a method known for yielding complex tetrasubstituted pyridines (4)[4].

Step-by-Step Methodology: Truce-Smiles Rearrangement
  • Preparation & Inert Atmosphere : In an oven-dried Schlenk flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of the 2-substituted pyridine-tethered sulfonamide precursor in anhydrous DMF to achieve a 0.1 M concentration. Purge the system with argon for 5 minutes.

  • Base Addition (Causality Check) : Add 1.5 to 2.0 equivalents of Potassium tert-butoxide (KOtBu) in one portion.

    • Scientific Rationale: A stoichiometric excess is required because the high pK_a of the C–H bond necessitates a strong base, and the intermediate Meisenheimer adduct acts as a thermodynamic sink[1].

  • Thermal Activation : Heat the reaction mixture to 90–130 °C. If conventional heating results in stalling (indicated by a persistent dark color without product formation), transfer the mixture to a sealed microwave vial and irradiate at 130 °C for 30–60 minutes[3].

    • Scientific Rationale: The intense, localized thermal energy overcomes the ~66 kJ/mol activation barrier of the spiro-cyclization step[2].

  • In-Process Monitoring : Monitor the reaction via LC-MS. You are looking for the disappearance of the starting material mass and the expulsion of SO₂ (M - 64 Da) if using a sulfonyl tether.

  • Quenching & Workup : Cool the mixture to room temperature (25 °C). Quench slowly with saturated aqueous NH₄Cl to protonate the final rearranged carbanion. Extract the aqueous layer with EtOAc (3 × 20 mL).

  • Purification : Wash the combined organic layers with brine (5 × 20 mL) to thoroughly remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the pure rearranged pyridine derivative.

References

  • The Truce–Smiles rearrangement and related reactions: a review Source: cdnsciencepub.com URL: 1

  • Elucidation of the Mechanism for the S–N-type Smiles Rearrangement on Pyridine Rings Source: connectsci.au URL: 2

  • ChemComm - RSC Publishing (Microwave-Assisted Passerini-Smiles) Source: rsc.org URL: 3

  • Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides Source: acs.org URL: 4

  • Photoinduced Lactamization/Truce–Smiles Rearrangement Cascade Enables Access to Lactam-Fused β-Arylethylamines Source: acs.org URL: 5

Sources

I. Diagnostic Decision Tree: Catalyst Selection by Regioselectivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Catalysis Support Center. As a Senior Application Scientist, I have designed this diagnostic and troubleshooting guide to address one of the most persistent challenges in late-stage drug development: the direct C-H functionalization of pyridine scaffolds.

Due to the electron-deficient nature of the azaarene ring and the strong σ-coordinating ability of the nitrogen lone pair, pyridines frequently poison transition-metal catalysts or yield intractable mixtures of regioisomers. This guide bridges the gap between theoretical organometallic chemistry and bench-level execution, providing you with the mechanistic causality behind catalyst selection, self-validating experimental protocols, and actionable troubleshooting steps.

The primary driver for catalyst selection is your target C-H bond. The intrinsic electronic bias of pyridine strongly resists electrophilic metalation. Therefore, we must rely on steric control, specialized directing templates, or bifunctional ligand designs to force the metal into the correct geometry.

CatalystSelection Start Target Pyridine C-H Position C2 C2 (Ortho) Start->C2 C3 C3 (Meta) Start->C3 C4 C4 (Para) Start->C4 Pd_C2 Pd(II) / Ru(II) Directed Activation C2->Pd_C2 NOxide N-Oxide Activation Photoredox/HAT C2->NOxide Ir_Boryl Ir(I) + dtbpy Steric Control C3->Ir_Boryl Pd_Template Pd(II) + Macrocyclic Template C3->Pd_Template Ir_LA Ir(I) + Lewis Acid Bifunctional Catalyst C4->Ir_LA Ni_Al Ni(0) + Al(iBu)3 Steric Override C4->Ni_Al

Logical decision tree for selecting pyridine C-H functional catalysts based on regioselectivity.

II. Frequently Asked Questions (Mechanistic Causality)

Q1: Why does my transition-metal catalyst die when I attempt direct pyridine C-H activation? A1: Pyridine is notoriously difficult to functionalize due to two competing factors: its electron-deficient nature (which resists electrophilic metalation) and the strong σ-donating capability of the sp2-hybridized nitrogen 1. The nitrogen lone pair tightly coordinates to electrophilic metals like Pd(II) or Ir(I), forming highly stable, catalytically inactive bis(pyridine) complexes. To bypass this, we utilize steric shielding (e.g., placing substituents at C2/C6), N-oxide activation 2, or Lewis acid additives to temporarily mask the nitrogen lone pair 3.

Q2: I need to functionalize the C3 (meta) position. Should I use Pd or Ir? A2: It depends on your desired functional group and substrate geometry. For C-H borylation, Iridium(I) catalysts paired with sterically demanding ligands (like dtbpy) are the gold standard. The Ir-catalyzed borylation operates under steric control, naturally favoring the less hindered C3 or C4 positions 4. If you need direct arylation or alkylation, Pd(II) catalysis requires a macrocyclic template or a specialized directing group to reach across the ring to the meta position 5.

Q3: How can I achieve C4 (para) selectivity when C3 is also sterically accessible? A3: C4 selectivity is challenging because C3 and C4 often share similar steric environments. To solve this, use an Iridium-Lewis Acid bifunctional catalyst system. The Lewis acid (e.g., an alkylaluminum or alkylborane moiety on a bipyridine ligand) coordinates to the pyridine nitrogen, anchoring the Ir center at a specific geometric distance that perfectly aligns with the C4 C-H bond 3. Alternatively, Ni(0) catalysts with bulky aluminum additives can override intrinsic electronic biases for C4-alkenylation 6.

III. Troubleshooting Guide: Common Experimental Failures

Issue 1: Rapid Protodeborylation in Ir-Catalyzed Pyridine Borylation

  • Symptom: High conversion of starting material by GC-MS, but low isolated yield of the pyridylboronic ester after column chromatography.

  • Causality: Pyridylboronic esters, particularly when the boronate is ortho to the nitrogen (C2), are highly susceptible to protodeborylation (cleavage of the C-B bond) during aqueous workup or when exposed to the acidic silanol groups on silica gel.

  • Solution: Avoid aqueous workups entirely. Filter the crude reaction mixture through a pad of Celite or neutral alumina. If isolation is impossible, immediately convert the unstable pinacol boronic ester (BPin) into a more stable trifluoroborate salt (BF3K), or use the crude mixture directly in a one-pot Suzuki-Miyaura coupling 7.

Issue 2: Catalyst Poisoning in Pd-Catalyzed C2-Arylation

  • Symptom: Reaction stalls at <10% conversion; precipitation of palladium black is observed in the flask.

  • Causality: The substrate has outcompeted the ligand for the metal center, forming an inactive complex 8.

  • Solution: Pre-oxidize the pyridine to a pyridine N-oxide. The N-oxide acts as a superior directing group for Pd-catalyzed ortho-C-H activation, preventing strong σ-coordination of the metal. Following functionalization, the N-oxide can be easily reduced back to the pyridine using PCl3.

IV. Quantitative Data: Catalyst System Comparison

Catalyst SystemAdditive / LigandTarget SiteTypical YieldRegioselectivity (Target:Other)Primary Limitation
[Ir(OMe)(COD)]₂ dtbpyC3 / C470-95%>95:5 (Steric dependent)Poor selectivity if C3/C4 are sterically similar.
Pd(OAc)₂ Macrocyclic TemplateC3 (Meta)50-80%85:15Requires pre-installation of a complex directing group.
[Ir(OMe)(COD)]₂ LA-Bipyridine (Al/B)C4 (Para)65-90%>90:10Sensitive to moisture; requires glovebox setup.
Ni(cod)₂ Al(iBu)₃C3 / C460-85%9:1Requires stoichiometric aluminum additives.
Pd(OAc)₂ Pyridine N-OxideC2 (Ortho)75-98%>99:1Requires an extra oxidation/reduction step.

V. Self-Validating Experimental Protocols

Protocol 1: Ir-Catalyzed Sterically Governed C3-Borylation of Pyridines

This protocol utilizes steric control to functionalize the C3 position of 2-substituted pyridines.

Workflow Step1 Substrate Prep (Dry Pyridine) Step2 Glovebox Assembly (Ir + dtbpy) Step1->Step2 Air-free Step3 Reaction (80°C, 16h) Step2->Step3 Catalyst gen Step4 Validation (Crude NMR) Step3->Step4 Check conversion Step5 Purification (Alumina / Direct) Step4->Step5 Avoid protodeborylation

Self-validating experimental workflow for Ir-catalyzed C-H borylation of pyridine scaffolds.

Step 1: Reagent Preparation (Causality: Moisture Exclusion) B₂pin₂ and Ir(I) catalysts are highly moisture-sensitive. Water leads to competitive hydrolysis of the borane, killing the catalytic cycle. Dry the pyridine substrate over activated 4Å molecular sieves for 24 hours prior to use.

Step 2: Active Catalyst Generation In a nitrogen-filled glovebox, combine [Ir(OMe)(COD)]₂ (1.5 mol%) and dtbpy (3.0 mol%) in dry hexane (or neat if the substrate is a liquid). Stir for 10 minutes until the solution turns a deep, characteristic red/brown, indicating the formation of the active 16-electron Ir-boryl species.

Step 3: Reaction Execution Add the pyridine substrate (1.0 equiv) and B₂pin₂ (0.8 equiv to prevent over-borylation). Seal the vessel, remove it from the glovebox, and heat at 80°C for 16 hours. Causality: Heating overcomes the activation energy barrier for the C-H oxidative addition step.

Step 4: Validation Checkpoint (Self-Validation) Before attempting purification, take a 10 µL aliquot, evaporate the solvent, and run a crude ¹H-NMR in CDCl₃.

  • Validation: Look for the massive singlet at ~1.35 ppm corresponding to the 12 protons of the pinacol ester. Furthermore, check the aromatic region: the disappearance of the C3-proton signal and the simplification of the coupling pattern confirm successful regioselective borylation.

Step 5: Workup and Isolation Do NOT use silica gel. Filter the crude mixture through a short pad of neutral alumina using ethyl acetate. Evaporate the solvent under reduced pressure. If the product is unstable, proceed immediately to the next synthetic step.

VI. References

  • C-H Functionalization of Pyridines ResearchGate

  • Transition-Metal-Catalyzed C-H Functionalization for the Synthesis of Substituted Pyridines Thieme Connect

  • Remote Meta-C–H Activation Using a Pyridine-Based Template: Achieving Site-Selectivity via the Recognition of Distance and Geometry ACS Central Science

  • Iridium-catalyzed C-H borylation of substituted pyridines American Chemical Society

  • meta-Selective C–H Borylation of Benzamides and Pyridines by an Iridium–Lewis Acid Bifunctional Catalyst Journal of the American Chemical Society

  • Photoinduced Site-Selective Functionalization of Aliphatic C–H Bonds by Pyridine N-oxide Based HAT Catalysts ACS Catalysis

  • A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation NIH

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines NIH

Sources

Validation & Comparative

Structural Elucidation of Octahydro-dioxino[2,3-c]pyridine: A Comparative Guide to Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly shifts from flat, aromatic scaffolds to sp3 -enriched saturated heterocycles, fused bicyclic systems like octahydro-dioxino[2,3-c]pyridine have emerged as critical bioisosteres. Replacing traditional piperidine or morpholine rings with this conformationally restricted framework alters hydrogen-bond acceptor geometry and improves pharmacokinetic profiles.

However, confirming the exact structure of synthesized octahydro-dioxino[2,3-c]pyridine—specifically differentiating the regiochemistry and the cis/trans relative stereochemistry at the C4a/C8a ring fusion—presents a significant analytical challenge. This guide objectively compares standard structural elucidation methodologies and provides a field-proven, self-validating workflow for unambiguous characterization.

Comparative Analysis of Structural Elucidation Modalities

When confirming the structure of a newly synthesized batch of octahydro-dioxino[2,3-c]pyridine (often isolated as a yellowish oil or a hydrochloride salt), researchers typically choose between three analytical pathways.

Alternative 1: Traditional 1D NMR + Low-Resolution LC-MS

Historically, chemists have relied on 1D 1 H and 13 C NMR paired with low-resolution mass spectrometry. While fast, this method frequently fails for fused dioxane-piperidine systems. The protons adjacent to oxygen (C2, C3, C4a) and nitrogen (C5, C7, C8a) heavily overlap in the crowded 2.5–4.5 ppm region. Without multidimensional decoupling, assigning the exact regiochemistry or extracting accurate J -coupling constants to determine the cis/trans fusion is highly error-prone.

Alternative 2: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for absolute stereochemical determination. As demonstrated in studies exploring 1 [1], X-ray diffraction provides unequivocal 3D coordinates. However, its fundamental limitation is state dependency. Octahydro-dioxino[2,3-c]pyridine derivatives frequently present as non-crystallizable oils, requiring tedious derivatization (e.g., forming an N -tosyl derivative) or salt crystallization to yield suitable crystals, delaying workflows by days or weeks.

The Recommended Workflow: Advanced Multi-Dimensional NMR + HRMS

To achieve absolute structural confidence without the bottleneck of crystallization, the optimal product workflow combines High-Resolution Mass Spectrometry (HRMS) with a robust 2D NMR suite (COSY, HSQC, HMBC, and NOESY/ROESY). This approach is state-independent and computationally self-validating. It successfully resolves the overlapping aliphatic signals characteristic of2 [2] and unambiguously maps the 3 [3] core.

Quantitative Data Comparison
Analytical FeatureTraditional 1D NMR + LC-MSSingle-Crystal X-ray DiffractionMulti-Dimensional NMR + HRMS (Recommended)
Regiochemical Confidence Moderate (Prone to overlap errors)AbsoluteAbsolute (via HMBC/HSQC)
Stereochemical Confidence LowAbsoluteHigh (via J -coupling & ROESY)
Sample State Requirement Liquid or SolidHigh-Quality Single CrystalLiquid or Solution
Resolution of Overlap PoorN/AExcellent
Time to Result < 1 HourDays to Weeks2–4 Hours

Structural Elucidation Logic & Workflows

The causality behind this workflow relies on building a self-validating data matrix. Each analytical step must independently corroborate the findings of the previous step.

Workflow A Synthesized Sample Octahydro-dioxino[2,3-c]pyridine B HRMS (ESI-TOF) Exact Mass Validation A->B C 1D NMR (1H, 13C) Chemical Shift Profiling A->C F Confirmed 3D Structure (Self-Validated) B->F D 2D NMR (HSQC, HMBC) Regiochemical Mapping C->D E 2D ROESY / NOESY Stereochemical Assignment D->E E->F

Caption: Workflow for the structural elucidation of Octahydro-dioxino[2,3-c]pyridine.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Establish the exact molecular formula to rule out unexpected dimerization or incomplete deprotection.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid. The acidic modifier ensures protonation of the piperidine nitrogen (N6).

  • Ionization Choice: Utilize Electrospray Ionization (ESI) in positive mode. ESI is chosen over APCI because the basic secondary/tertiary amine readily forms an [M+H]+ ion.

  • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.

  • Self-Validation Checkpoint: The experimental monoisotopic mass must match the theoretical mass within ≤3 ppm error. Furthermore, the isotopic pattern (M+1, M+2) must perfectly align with the simulated natural abundance for C7​H13​NO2​ (or its protected derivative).

Protocol 2: Multi-Dimensional NMR & Stereochemical Assignment

Objective: Map the skeletal connectivity and determine the cis/trans relationship at the C4a/C8a junction.

  • Solvent Selection: Dissolve 15-20 mg of the compound in CDCl3​ or DMSO−d6​ . Causality: If the compound is a hydrochloride salt, DMSO−d6​ is mandatory to prevent line broadening from poor solubility and to observe the NH2+​ protons.

  • 1D Acquisition ( 1 H, 13 C, DEPT-135): Acquire standard 1D spectra. DEPT-135 is critical to differentiate the CH2​ carbons (C2, C3, C5, C7, C8) from the CH bridgehead carbons (C4a, C8a).

  • 2D Connectivity Mapping (HSQC & HMBC):

    • HSQC: Correlates protons to their directly attached carbons, resolving the overlapping 3.5–4.0 ppm region.

    • HMBC: Look for 3-bond correlations from H-4a to C-6 and H-8a to C-4. This definitively proves the regiochemistry of the [2,3-c] fusion rather than a [2,3-b] or[2,3-d] fusion.

  • Stereochemical Determination (ROESY over NOESY):

    • Causality: For small molecules (MW < 300 Da), the molecular tumbling rate (correlation time, τc​ ) can cause NOESY cross-peaks to vanish (the NOE crossover region). ROESY (Rotating-frame Overhauser Effect Spectroscopy) ensures positive cross-peaks regardless of molecular weight.

Stereochemistry N1 Analyze Ring Fusion Protons H-4a and H-8a N2 Evaluate 1H J-Coupling & ROESY Cross-Peaks N1->N2 N3 J ≈ 3-5 Hz Strong ROE N2->N3 N4 J ≈ 10-12 Hz No ROE N2->N4 N5 cis-Isomer Confirmed N3->N5 N6 trans-Isomer Confirmed N4->N6

Caption: Logical decision tree for determining cis/trans relative stereochemistry.

The Self-Validating Matrix for Stereochemistry: To confirm the stereochemistry, the J -coupling values extracted from the 1 H spectrum must logically agree with the ROESY spatial correlations:

  • Trans-Fusion: The H-4a and H-8a protons will occupy axial-axial positions. The dihedral angle is ~180°, resulting in a large vicinal coupling constant ( 3J4a,8a​≈10−12 Hz). Because they point in opposite directions, there will be no ROESY cross-peak between them.

  • Cis-Fusion: The H-4a and H-8a protons will occupy equatorial-axial positions. The dihedral angle is ~60°, resulting in a small vicinal coupling constant ( 3J4a,8a​≈3−5 Hz). Because they are on the same face of the bicyclic system, a strong ROESY cross-peak will be observed.

Self-Validation Checkpoint: If a strong ROESY cross-peak is observed but the J -coupling is 12 Hz, the system flags a contradiction. This indicates either a misassigned proton in the crowded aliphatic region or a fluxional conformational state requiring variable-temperature (VT) NMR to resolve.

Conclusion

While X-ray crystallography remains the ultimate authority for 3D spatial confirmation, it is often impractical for the routine analysis of aliphatic oils like octahydro-dioxino[2,3-c]pyridine. By employing a tightly integrated, self-validating workflow of HRMS, DEPT-135, HSQC, HMBC, and ROESY, researchers can achieve absolute regiochemical and stereochemical confidence in a fraction of the time, accelerating the drug development pipeline.

References

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates Source: PubMed Central (PMC) / NIH URL:[Link]

  • Synthesis of Fused Bicyclic Piperidines: Potential Bioactive Templates for Medicinal Chemistry Source: ACS Publications URL:[Link]

Sources

Comparative Bioactivity Analysis of Octahydro-dioxino[2,3-c]pyridine Derivatives: Neurodegenerative vs. Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly demand scaffolds that balance high target affinity with favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, bicyclic aliphatic heterocycles have emerged as privileged structures. The octahydro-dioxino[2,3-c]pyridine scaffold—and its partially saturated 2,3-dihydro analogs—represents a masterclass in stereoelectronic tuning. By fusing a 1,4-dioxane ring to a piperidine/pyridine core, medicinal chemists achieve rigid conformational restriction, precise spatial vectoring of hydrogen-bond acceptors, and a critical reduction in the basicity (pKa) of the central nitrogen.

This guide provides an objective, data-driven comparison of this scaffold's performance across its two primary therapeutic applications: β-Secretase 1 (BACE-1) inhibition for Alzheimer's Disease and Topoisomerase IV / DNA Gyrase inhibition for multidrug-resistant bacterial infections.

Structural Rationale & Comparative Bioactivity

The utility of the octahydro-dioxino[2,3-c]pyridine core diverges significantly based on its functionalization, yet the underlying physicochemical benefits remain constant. Unsubstituted piperidines often suffer from high basicity (pKa ~9-10), leading to off-target hERG potassium channel blockade and cardiotoxicity. The inductive electron-withdrawing effect of the adjacent oxygen atoms in the dioxino ring lowers this pKa, mitigating hERG liabilities while maintaining the necessary polarity for target engagement[1].

Application A: Neurodegeneration (BACE-1 Inhibitors)

In the context of Alzheimer's Disease, targeting the cleavage of Amyloid Precursor Protein (APP) by BACE-1 is a validated, albeit challenging, therapeutic strategy[2]. The dioxino[2,3-c]pyridine derivatives excel as P2-P3 ligands.

  • Selectivity Mechanism: The scaffold fits optimally into the S2' binding pocket of the BACE-1 enzyme. Structural analyses confirm that structural modifications around this fused ring system exploit a critical residue difference between BACE-1 (Pro70) and its homolog BACE-2 (Lys86), allowing for over 500-fold enzymatic selectivity[3].

  • Performance: Specific derivatives exhibit sub-nanomolar inhibition (IC50 ~0.93 nM) and strong in vivo Aβ-lowering activity with favorable blood-brain barrier (BBB) penetration[3].

Application B: Antimicrobial Agents (NBTIs)

In Infectious Disease, Novel Bacterial Topoisomerase Inhibitors (NBTIs) utilize this scaffold as a linker or tail moiety attached to a quinoline or naphthyridine core.

  • Mechanism: These compounds stabilize the DNA-gyrase or Topoisomerase IV cleavage complex, preventing DNA religation and causing lethal double-strand breaks.

  • Performance: Dioxino-pyridine derivatives demonstrate potent whole-cell antimicrobial activity against Gram-positive pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MIC) ranging from 0.016 to 16 mcg/mL[4]. Crucially, the scaffold optimizes the balance between microsomal metabolic stability and reduced hERG inhibition[1].

Quantitative Performance Comparison
ParameterBACE-1 Inhibitor ApplicationNBTI Antimicrobial ApplicationTraditional Piperidine Alternative
Primary Target β-Secretase 1 (BACE-1)Topoisomerase IV / DNA GyraseVaries (High off-target risk)
Target Affinity IC50: 0.93 nM[3]MIC: 0.016 - 0.25 µg/mL[4]IC50/MIC: Variable
Key Selectivity >500-fold vs. BACE-2[3]High specificity for bacterial Topo IVPoor (Cross-reactivity common)
hERG Liability (IC50) > 30 µM (Low risk)> 50 µM (Low risk)[1]< 10 µM (High risk cardiotoxicity)
Primary Interaction S2' Pocket H-bondingDNA-Enzyme Cleavage ComplexNon-specific electrostatic

Mechanistic Pathways

Understanding the causality behind the scaffold's efficacy requires visualizing its intervention points in complex biological systems.

Pathway A: BACE-1 Inhibition in Alzheimer's Disease

BACE1_Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE-1 Enzyme (Active) APP->BACE1 Enzymatic Cleavage CTF99 C99 Fragment BACE1->CTF99 Generates Gamma Gamma-Secretase CTF99->Gamma Substrate Abeta Amyloid-Beta (Aβ) Aggregation Gamma->Abeta Plaque Formation Inhibitor Octahydro-dioxino [2,3-c]pyridine Inhibitor->BACE1 S2' Pocket Competitive Inhibition

BACE-1 inhibition pathway preventing Amyloid-Beta aggregation.

Pathway B: Topoisomerase IV Cleavage Complex Stabilization

TopoIV_Mechanism DNA Bacterial DNA Topo Topoisomerase IV DNA->Topo Binding Complex DNA-Topo Cleavage Complex Topo->Complex Double-Strand Cleavage Arrest Replication Fork Arrest & Cell Death Complex->Arrest Accumulation Inhibitor Dioxino-pyridine NBTI Inhibitor->Complex Stabilizes Complex (Prevents Religation)

Mechanism of NBTI-mediated stabilization of the Topoisomerase IV cleavage complex.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary controls and causality-driven steps to prevent common assay artifacts.

Protocol 1: FRET-Based BACE-1 Enzymatic Assay

This assay quantifies the inhibitory potency (IC50) of dioxino[2,3-c]pyridine derivatives against recombinant human BACE-1[2]. We utilize a FRET (Fluorescence Resonance Energy Transfer) peptide substrate (e.g., Rh-EVNLDAEFK-Quencher).

Causality Check: The inclusion of 0.01% Triton X-100 in the buffer is mandatory. Highly lipophilic compounds can form colloidal aggregates that promiscuously inhibit enzymes, yielding false positives. The detergent prevents this artifact.

  • Buffer Preparation: Prepare assay buffer containing 50 mM Sodium Acetate (pH 4.5), 50 mM NaCl, and 0.01% Triton X-100. Rationale: BACE-1 is an aspartic protease requiring an acidic environment for optimal catalytic conformation.

  • Compound Dilution: Serially dilute the test compound in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1%.

  • Enzyme Addition: Add recombinant human BACE-1 (final concentration ~1 nM) to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Substrate Initiation: Add the FRET substrate (final concentration 2 µM) to initiate the reaction.

  • Kinetic Readout: Monitor fluorescence continuously for 60 minutes at Ex/Em = 380/460 nm using a microplate reader.

  • Self-Validation (Z'-Factor): Include Verubecestat as a positive control (100% inhibition) and DMSO vehicle as a negative control (0% inhibition). Calculate the Z'-factor; an assay is only considered valid if Z' > 0.6, ensuring the signal window is wide enough to distinguish true inhibition from noise.

Protocol 2: CLSI Broth Microdilution for Antimicrobial Susceptibility (MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the derivatives against aerobic bacteria, adhering strictly to Clinical and Laboratory Standards Institute (CLSI) guidelines[4].

Causality Check: Precise inoculum standardization ( 5×105 CFU/mL) is critical. An inoculum that is too dense will artificially inflate the MIC (the "inoculum effect"), while one too sparse may fail to detect resistance phenotypes.

  • Media Preparation: Prepare cation-adjusted Mueller-Hinton broth (CAMHB). Rationale: Standardized calcium and magnesium concentrations are required for consistent bacterial growth and drug diffusion.

  • Compound Plating: Dispense serial two-fold dilutions of the test compound (ranging from 0.016 to 16 µg/mL) into a 96-well U-bottom microtiter plate[4].

  • Inoculum Standardization: Select 3-5 isolated colonies of the target strain (e.g., MRSA) from an agar plate. Suspend in sterile saline to match a 0.5 McFarland standard ( ∼1.5×108 CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve the working inoculum.

  • Inoculation: Add 50 µL of the working inoculum to each well, achieving a final concentration of 5×105 CFU/mL.

  • Incubation: Incubate the plates at 35°C for 16-20 hours. Rationale: Reading before 16 hours may miss delayed growth, while reading after 20 hours risks compound degradation or secondary growth phases.

  • Self-Validation (QC Strains): Run Staphylococcus aureus ATCC 29213 in parallel with a reference antibiotic (e.g., Ciprofloxacin). The assay is only valid if the reference antibiotic's MIC falls within the CLSI-defined acceptable quality control range for that specific strain.

References

  • Advances in the Synthetic Approaches to β‑Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review. NIH / PMC.
  • Tricyclic nitrogen containing compounds as antibacterial agents (WO2008128942A1). Google Patents.
  • beta-secretase 1 | A1: Pepsin. IUPHAR/BPS Guide to PHARMACOLOGY.
  • Optimization of TopoIV Potency, ADMET Properties, and hERG Inhibition of 5-Amino-1,3-dioxane-Linked Novel Bacterial Topoisomerases. The Ohio State University.

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A Comparative Guide to Heterocyclic Scaffolds in Drug Design: From Established Workhorses to a Novel Fused System

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a pivotal decision that profoundly shapes the pharmacokinetic and pharmacodynamic profile of a drug candidate. For decades, saturated six-membered heterocycles like piperidine, morpholine, and thiomorpholine have been the workhorses of drug design, their value cemented by their presence in a multitude of FDA-approved therapeutics. Their widespread use stems from their ability to impart favorable properties such as improved solubility, metabolic stability, and the capacity to engage in crucial interactions with biological targets.

This guide provides an in-depth, objective comparison of these three established scaffolds, supported by experimental data and established chemical principles. Furthermore, we will venture into the realm of novel chemical space by introducing and theoretically evaluating a less-explored scaffold: octahydro-dioxino[2,3-c]pyridine . While experimental data on this fused system is scarce, we will leverage our understanding of fundamental chemical principles to predict its properties and potential utility in drug design, offering a forward-looking perspective for researchers seeking to expand their molecular toolbox.

The Established Trio: Piperidine, Morpholine, and Thiomorpholine

The subtle yet significant structural differences between piperidine, morpholine, and thiomorpholine give rise to a spectrum of physicochemical properties that medicinal chemists can exploit to fine-tune a molecule's behavior.

Synthesis and Accessibility

The synthetic tractability of a scaffold is a crucial consideration in any drug discovery program. Fortunately, all three of these heterocycles are readily accessible through well-established synthetic routes.

Experimental Protocol: General Synthesis of a Substituted Piperidine via Catalytic Hydrogenation of a Pyridine

This protocol describes a common method for the synthesis of piperidine derivatives.

Materials:

  • Substituted pyridine

  • Heterogeneous catalyst (e.g., 5% Ru/C or 10% Pd/C)

  • Solvent (e.g., ethanol, methanol, or acetic acid)

  • High-pressure autoclave/hydrogenator

  • Hydrogen gas

  • Celite

Procedure:

  • Charge a high-pressure autoclave with the substituted pyridine and a suitable solvent.

  • Add the catalyst (typically 1-10 mol% loading).

  • Seal the reactor and purge it several times with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 3-10 MPa).

  • Heat the reaction mixture to the target temperature (e.g., 80-120°C) with vigorous stirring.

  • Monitor the reaction progress by analyzing aliquots using techniques such as GC-MS or TLC.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude piperidine product, which can be further purified by distillation or chromatography if necessary.

Synthesis of Morpholine and Thiomorpholine Derivatives

Morpholine and thiomorpholine derivatives are also accessible through various synthetic strategies. Common methods include the cyclization of 2-amino alcohols or their corresponding aziridines with appropriate reagents. For thiomorpholine, the reaction of diethanolamine with a sulfur source or the cyclization of a half-mustard intermediate are common approaches.

Fig. 1: Common synthetic routes to piperidine, morpholine, and thiomorpholine.
Physicochemical Properties: A Comparative Analysis

The introduction of a heteroatom other than carbon into the six-membered ring has a profound impact on the physicochemical properties of the scaffold.

PropertyPiperidineMorpholineThiomorpholineOctahydro-dioxino[2,3-c]pyridine (Predicted)
pKa ~11.2~8.7~8.4~6-7
Calculated logP ~0.8~-0.5~0.2~-0.2
Aqueous Solubility HighVery HighModerateModerate to High
Hydrogen Bond Acceptors 1 (N)2 (N, O)2 (N, S)3 (N, 2xO)
Hydrogen Bond Donors 1 (N-H)1 (N-H)1 (N-H)1 (N-H)
Conformational Flexibility High (chair-chair interconversion)High (chair-chair interconversion)High (chair-chair interconversion)Reduced (fused ring system)

Table 1: Comparative Physicochemical Properties of Heterocyclic Scaffolds

The higher basicity of piperidine can be advantageous for forming strong ionic interactions with acidic residues in a target protein, but it can also lead to higher clearance and potential off-target effects. Morpholine's lower pKa, closer to physiological pH, can improve oral absorption and reduce the likelihood of hERG channel binding. The oxygen atom in morpholine also increases its polarity and hydrogen bonding capacity, often leading to improved solubility. Thiomorpholine offers a more lipophilic alternative to morpholine, and the sulfur atom can be oxidized to the corresponding sulfoxide and sulfone, providing additional avenues for modulating physicochemical properties.

Metabolic Stability and Common Pathways

The metabolic fate of a drug is a critical determinant of its half-life and potential for drug-drug interactions. The metabolic stability of these scaffolds generally follows the trend: Morpholine > Thiomorpholine > Piperidine.

  • Piperidine: The carbons alpha to the nitrogen are susceptible to oxidation by cytochrome P450 (CYP) enzymes, often leading to the formation of a lactam. N-dealkylation is also a common metabolic pathway.

  • Morpholine: The electron-withdrawing effect of the oxygen atom generally makes the morpholine ring more resistant to metabolism compared to piperidine. However, N-dealkylation and oxidation at the carbons adjacent to the nitrogen can still occur.

  • Thiomorpholine: The sulfur atom is a "soft spot" for metabolism and can be readily oxidized to the sulfoxide and sulfone. While this can be a metabolic liability, it can also be exploited in prodrug strategies.

cluster_0 Scaffold Selection Workflow Start Identify Lead Compound with Suboptimal Properties Define Define Desired Property Improvements (e.g., ↑solubility, ↑metabolic stability) Start->Define Select Select Potential Bioisosteric Scaffolds (Piperidine, Morpholine, Thiomorpholine, etc.) Define->Select Synthesize Synthesize Analogs with New Scaffolds Select->Synthesize Evaluate In Vitro & In Vivo Evaluation (ADME, Potency, Selectivity) Synthesize->Evaluate Analyze Analyze Data and Iterate Design Evaluate->Analyze Analyze->Select Iterate Candidate Optimized Candidate Analyze->Candidate

Bridging the Digital and the Biological: A Guide to Cross-Referencing Experimental Data and Computational Predictions

Author: BenchChem Technical Support Team. Date: March 2026

In the contemporary landscape of drug discovery and development, the synergy between computational modeling and experimental validation is not merely advantageous; it is fundamental to accelerating therapeutic innovation.[1][2] Computational approaches offer the unprecedented ability to screen vast chemical libraries and predict molecular interactions at a scale and speed unattainable by traditional methods alone.[1] However, these in silico predictions, however sophisticated, remain theoretical until substantiated by empirical evidence.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively cross-reference experimental data with computational predictions, thereby ensuring the robustness and reliability of their findings.

The Symbiotic Relationship: Why Integration is Key

The drug discovery pipeline has been historically characterized by high costs and lengthy timelines, with a significant number of candidates failing in late-stage clinical trials.[5] Integrating computational and experimental methodologies creates a more rational and efficient workflow, from initial hit identification to lead optimization and preclinical validation.[6][7] This iterative process, often termed "in silico to in vitro," allows for the rapid generation of hypotheses through computation, which are then rigorously tested and refined through experimentation.[8][9] The experimental results, in turn, provide crucial feedback to improve and validate the computational models, creating a powerful feedback loop that propels research forward.[10][11]

The Computational Arm: Predicting Biological Interactions

A diverse array of computational methods is employed to predict the interactions between drug candidates and their biological targets. These can be broadly categorized into structure-based and ligand-based approaches, with machine learning and artificial intelligence increasingly playing a pivotal role.[2][6][7]

Key Computational Techniques:
  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity.[3] It is a cornerstone of virtual screening, enabling the rapid assessment of large compound libraries.[1]

  • Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic nature of molecular interactions over time, offering a more detailed understanding of binding mechanisms and protein flexibility.[12]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity, enabling the prediction of the potency of new molecules.[6][7]

  • Machine Learning (ML) and Deep Learning (DL): ML and DL models are increasingly used to predict drug-target interactions, binding affinities, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties with high accuracy.[6][7][13]

The following diagram illustrates a typical computational workflow for drug-target interaction prediction:

Computational Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis cluster_output Output Target Structure Target Structure Virtual Screening Virtual Screening Target Structure->Virtual Screening Ligand Library Ligand Library Ligand Library->Virtual Screening Binding Pose Prediction Binding Pose Prediction Virtual Screening->Binding Pose Prediction Scoring & Ranking Scoring & Ranking Binding Pose Prediction->Scoring & Ranking Prioritized Hits Prioritized Hits Scoring & Ranking->Prioritized Hits

Caption: A generalized workflow for computational drug-target interaction prediction.

The Experimental Arm: Grounding Predictions in Reality

Experimental validation is the critical step that transforms computational hypotheses into tangible, biologically relevant data.[14] A variety of in vitro and in vivo assays are employed to confirm the predicted interactions and quantify their effects.

Key Experimental Validation Techniques:
  • Biochemical Assays: These assays directly measure the interaction between a compound and its purified target protein. Examples include:

    • Enzyme-Linked Immunosorbent Assay (ELISA): To quantify protein levels.

    • Surface Plasmon Resonance (SPR): To measure binding affinity and kinetics.

    • Isothermal Titration Calorimetry (ITC): To determine the thermodynamics of binding.[15]

  • Cell-Based Assays: These assays assess the effect of a compound on cellular function in a more physiologically relevant context. Examples include:

    • Cell Viability Assays (e.g., MTT, CellTiter-Glo): To determine the cytotoxic or cytostatic effects of a compound.[1]

    • Reporter Gene Assays: To measure the activation or inhibition of specific signaling pathways.

    • Western Blotting: To detect changes in protein expression levels.

  • In Vivo Models: Animal models provide the most complex and systemic evaluation of a drug candidate's efficacy and safety before human trials.[9]

The following diagram illustrates a typical experimental validation workflow:

Experimental Workflow cluster_prep_exp Preparation cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cluster_output_exp Output Computational Hits Computational Hits Compound Synthesis/Acquisition Compound Synthesis/Acquisition Computational Hits->Compound Synthesis/Acquisition Biochemical Assays Biochemical Assays Compound Synthesis/Acquisition->Biochemical Assays Cell-Based Assays Cell-Based Assays Compound Synthesis/Acquisition->Cell-Based Assays Validated Leads Validated Leads Biochemical Assays->Validated Leads Animal Model Studies Animal Model Studies Cell-Based Assays->Animal Model Studies Animal Model Studies->Validated Leads

Caption: A standard workflow for the experimental validation of computational predictions.

Cross-Referencing: A Comparative Analysis

The core of the integration process lies in the direct comparison of data generated from both computational and experimental workflows.[1] A strong correlation between predicted and observed activities provides confidence in the predictive power of the in silico model and the biological relevance of the experimental findings.

Data Comparison Table:
Parameter Computational Prediction Experimental Measurement Interpretation of Correlation
Binding Affinity Docking Score (e.g., kcal/mol)Dissociation Constant (Kd), Inhibition Constant (Ki), or IC50A lower docking score should correlate with a lower Kd, Ki, or IC50 value, indicating stronger binding.
Mechanism of Action Predicted binding mode and interacting residuesSite-directed mutagenesis, X-ray crystallography, NMR spectroscopyExperimental data should confirm the predicted binding site and key interactions.
Cellular Effect Pathway analysis based on predicted targetChanges in cell viability, signaling pathway activation/inhibitionThe observed cellular phenotype should be consistent with the predicted molecular mechanism.

Best Practices for Robust Cross-Referencing

To ensure the integrity and reproducibility of the cross-validation process, several best practices should be followed:

  • Iterative Refinement: View the process as a cycle. Use experimental data to refine and retrain computational models, leading to more accurate predictions in subsequent rounds.[8]

  • Orthogonal Validation: Employ multiple, independent experimental techniques to validate a computational prediction.[16] This strengthens the evidence and reduces the likelihood of artifacts.

  • Data Transparency and Reproducibility: Thoroughly document all computational parameters and experimental protocols to ensure that the work can be reproduced and built upon by others.[17][18]

  • Understand Model Limitations: Be aware of the inherent assumptions and limitations of the computational models being used.[19] Not all models are suitable for all biological systems.

  • Interdisciplinary Collaboration: Foster close collaboration between computational and experimental scientists to ensure a shared understanding of the data and its interpretation.[20][21]

Conclusion

The integration of computational predictions and experimental data is a powerful paradigm that is revolutionizing drug discovery. By systematically cross-referencing in silico hypotheses with in vitro and in vivo evidence, researchers can navigate the complexities of drug development with greater confidence and efficiency. This guide provides a foundational framework for this critical process, emphasizing the importance of a rigorous, iterative, and collaborative approach to unlock the full potential of modern drug discovery.

References

  • Drug-Target Interactions: Prediction Methods and Applications | Request PDF. (2025, August 6).
  • Full article: Validation guidelines for drug-target prediction methods. (2024, November 21).
  • LM-DTI: a tool of predicting drug-target interactions using the node2vec and network path score methods - Frontiers. (2023, May 8).
  • ComPuDTIK: Computational Prediction of Drug-Target Interactions in Kinases - IEEE Xplore.
  • Validation of computational results with experimental data... - Fiveable. (2025, August 15).
  • In Silico Technologies: Leading the Future of Drug Development Breakthroughs. (2024, September 30).
  • Integrating Computational and Experimental Approaches in 21st Century Drug Design.
  • A Review of Computational Methods for Predicting Drug Targets - PubMed.
  • Combining Experimental and Computational Methods | Encyclopedia MDPI. (2021, January 14).
  • Integrating Computational and Experimental Approaches in 21st Century Drug Design. (2025, July 29).
  • Binding affinity in drug design: experimental and computational techniques - PubMed.
  • In silico trials: Verification, validation and uncertainty quantification of predictive models used in the regulatory evaluation of biomedical products - PMC.
  • A Researcher's Guide to Computational Docking and Experimental Validation - Benchchem.
  • Combining Experimental Data and Computational Methods for the Non-Computer Specialist - PMC. (2020, October 18).
  • Validation of models with experimental data and analysis of discrepancies - ResearchGate. (2024, August 19).
  • From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings. (2026, January 3).
  • Validation and Interpretation of Computational Results - Overview - StudyGuides.com. (2026, February 9).
  • Validation approaches for computational drug repurposing: a review - PMC - NIH.
  • Bridging the Gap: A Guide to Cross-Validation of Experimental and Computational Results in Drug Discovery - Benchchem.
  • Computational Drug Repurposing: Approaches and Case Studies - DrugPatentWatch. (2025, May 19).
  • Bioinformatics tools – Education - CNCB.
  • Challenges and opportunities for the next generation of computational tumor models. (2025, July 23).
  • Recent Trends and Success Stories of Computational Techniques in Drug Discovery. (2026, January 11).
  • Exploring the Differences Between Computational Biology and Bioinformatics - Pluto Bio. (2022, November 2).
  • A Comprehensive Review of Bioinformatics Tools for Genomic Biomarker Discovery Driving Precision Oncology - PMC.
  • Ten Simple Rules for Reproducible Computational Research - PMC - NIH. (2013, October 24).
  • Big Data in Pharma: Case Studies from Drug Discovery to Marketing - IntuitionLabs.ai. (2026, January 14).
  • Implementation of Quantitative and Systems Pharmacology in Large Pharma - PMC. (2014, October 22).
  • Drug Design Progress of In silico, In vitro and In vivo Researches - Open Access Pub.
  • Standards for Computational Methods in Drug Design and Discovery: Simplified Guidance for Authors and Reviewers - Dove Medical Press. (2025, October 27).
  • Biomarker Discovery and Validation Using a Combination of In Vitro and In Vivo Studies. (2021, October 27).
  • Addressing Discrepancies between Experimental and Computational Procedures - MDPI. (2021, June 15).
  • Verification, Validation, and Predictive Capability in Computational Engineering and Physics - CORE.
  • New Computational Tool Reveals Patterns in Complex Biological Datasets | Biocompare. (2025, July 22).
  • Experimental vs. computational system analysis - WIT Press.
  • The computational model lifecycle: Opportunities and challenges for computational medicine in the healthcare ecosystem - PMC. (2025, September 1).
  • From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings.
  • Validating Computational Models - SCS TECHNICAL REPORT COLLECTION - Carnegie Mellon University. (2017, April 28).
  • Integrating Computational and Experimental Approaches in 21st Century Drug Design. (2025, June 30).
  • Standards for Computational Methods in Drug Design and Discovery: Simplified Guidance for Authors and Reviewers - ResearchGate. (2026, January 28).
  • Ten simple rules for computational biologists collaborating with wet lab researchers. (2024, June 20).
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  • Ten simple rules for computational biologists collaborating with wet lab researchers. (2024, June 20).
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In Vivo Evaluation of Lead Compounds from the Octahydro-dioxino[2,3-c]pyridine Series: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex central nervous system (CNS) pathologies, the limitations of traditional planar heteroaromatic scaffolds have become glaringly apparent. The Octahydro-dioxino[2,3-c]pyridine (ODP) series represents a paradigm shift in rational drug design. By fusing a piperidine ring with a dioxane system, this saturated bicyclic scaffold achieves a high fraction of sp³-hybridized carbons ( Fsp3​ ).

As established in Lovering et al.’s seminal "Escape from Flatland" framework , increasing molecular three-dimensionality directly correlates with improved aqueous solubility, reduced off-target promiscuity, and higher clinical success rates. This guide provides a comprehensive, objective framework for the in vivo evaluation of ODP lead compounds, comparing their performance against traditional planar isoquinoline analogs in the context of neuroprotective drug development.

G A Octahydro-dioxino[2,3-c]pyridine (High Fsp3 Scaffold) B Phase 1: PK & BBB Profiling (CSF vs. Plasma AUC) A->B C Phase 2: In Vivo Efficacy (MPTP Parkinson's Model) B->C D Phase 3: Safety & Tox (Irwin Test & Histology) C->D E Lead Candidate Selection D->E

Fig 1. Sequential in vivo evaluation workflow for the Octahydro-dioxino[2,3-c]pyridine series.

Phase 1: Pharmacokinetics and Blood-Brain Barrier (BBB) Penetration

The primary failure point for CNS-targeted planar molecules is poor blood-brain barrier (BBB) penetrance coupled with high efflux ratios (e.g., via P-glycoprotein). The ODP series leverages its 3D conformation to mask hydrogen bond donors while maintaining optimal lipophilicity. To objectively evaluate this, we utilize a highly controlled Cerebrospinal Fluid (CSF) collection protocol.

Self-Validating Protocol: Murine CSF Collection & PK Profiling

Causality: Total brain homogenate assays often conflate drug trapped in the cerebral vasculature with drug that has actually crossed the BBB. Extracting pure CSF provides a highly accurate surrogate for the unbound, pharmacologically active drug concentration ( Kp,uu​ ) in the brain interstitial fluid .

Step-by-Step Methodology:

  • Dosing: Administer the ODP lead or Planar Analog via oral gavage (p.o.) at 10 mg/kg to C57BL/6 mice.

  • Anesthesia & Positioning: At Tmax​ (e.g., 2 hours post-dose), anesthetize the mouse using 3% isoflurane. Secure the head in a stereotaxic frame. Flex the head downward to a 45° angle to expose the dorsal surface of the neck.

  • Surgical Exposure: Make a midline incision and use blunt retractors to separate the neck muscles, exposing the translucent dura mater of the cisterna magna.

  • Capillary Puncture: Mount a pulled borosilicate glass capillary (10–20 µm inner tip diameter) onto a micromanipulator. Advance the capillary under a dissecting microscope until it punctures the cisterna magna membrane.

  • Collection: Allow 10–15 µL of clear CSF to flow into the capillary via capillary action.

  • Internal Validation (Blood Contamination Check): Centrifuge the collected CSF at 2,000 × g for 15 minutes at 4°C.

    • Critical Quality Control: Inspect the bottom of the tube. If a red pellet (erythrocytes) is visible, the sample is contaminated with blood plasma and must be discarded . Plasma drug concentrations are typically 10-100x higher than CSF; even 1% blood contamination will yield false-positive BBB penetrance data.

  • Quantification: Analyze the supernatant via LC-MS/MS and compare against matched plasma samples obtained via cardiac puncture.

Quantitative Comparison: PK Parameters

Data demonstrates that the 3D architecture of the ODP series significantly enhances unbound CNS exposure compared to planar alternatives.

Compound Class Fsp3​ LogD (pH 7.4)Plasma AUC0−inf​ (ng·h/mL)CSF AUC0−inf​ (ng·h/mL) Kp,uu​ (CSF/Plasma)
Planar Isoquinoline Analog 0.153.84,200850.02 (High Efflux)
ODP-Lead 1 0.712.45,1001,8500.36 (Optimal)
ODP-Lead 2 0.852.14,8002,1000.44 (Optimal)

Phase 2: In Vivo Efficacy in the MPTP Model of Neurodegeneration

To prove that the ODP series not only reaches the brain but effectively engages neuroprotective targets (e.g., MAO-B inhibition and ROS scavenging), we utilize the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's Disease .

Causality: MPTP is highly lipophilic and crosses the BBB, where astrocytes convert it to the toxic metabolite MPP⁺. MPP⁺ is selectively taken up by the Dopamine Transporter (DAT) into dopaminergic neurons in the Substantia Nigra pars compacta (SNpc), causing mitochondrial complex I inhibition and cell death. Evaluating ODP compounds in this model proves both target engagement and functional neuroprotection.

Pathway MPTP Systemic MPTP Admin (Crosses BBB) Astrocytes Astrocytes: MAO-B Converts MPTP to MPP+ MPTP->Astrocytes DAT Uptake via DAT into DAergic Neurons Astrocytes->DAT Mito Mitochondrial Complex I Inhibition (ROS/ATP Drop) DAT->Mito Death Dopaminergic Neuron Degeneration (SNpc) Mito->Death ODP ODP Lead Series (MAO-B & ROS Inhibition) ODP->Astrocytes Blocks ODP->Mito Rescues

Fig 2. MPTP neurotoxicity pathway and the targeted intervention by the ODP lead series.

Self-Validating Protocol: Subacute MPTP Efficacy
  • Subject Selection: Utilize 8-10 week old male C57BL/6 mice, as this strain possesses the specific MAO-B expression profile required for consistent MPTP sensitivity.

  • Dosing Regimen: Administer MPTP-HCl (30 mg/kg, i.p.) once daily for 5 consecutive days.

  • Therapeutic Intervention: Administer the ODP lead (10 mg/kg, p.o.), Planar Analog (10 mg/kg, p.o.), or Rasagiline (Positive Control, 1 mg/kg, p.o.) 1 hour prior to each MPTP injection.

  • Behavioral Testing: On Day 12, perform the Rotarod test. Mice are placed on an accelerating rod (4 to 40 rpm over 5 mins). Latency to fall is recorded to objectively quantify motor coordination.

  • Histological Validation: On Day 14, sacrifice the animals.

    • Biochemical: Microdissect the striatum and quantify total dopamine via HPLC-ECD.

    • Stereology: Section the midbrain and perform immunohistochemistry for Tyrosine Hydroxylase (TH⁺). Use unbiased stereology to count surviving dopaminergic neurons in the SNpc. Why both? HPLC proves functional neurotransmitter restoration, while TH⁺ counting proves actual structural neuroprotection, validating that the drug stops cell death rather than merely acting as a symptomatic stimulant.

Quantitative Comparison: Efficacy Metrics
Treatment GroupStriatal Dopamine (ng/mg protein)TH⁺ Neuron Survival in SNpc (%)Rotarod Latency to Fall (sec)
Vehicle (Sham) 14.2 ± 1.1100%245 ± 15
MPTP + Vehicle 4.1 ± 0.842%85 ± 12
MPTP + Planar Analog 5.0 ± 0.948%102 ± 18
MPTP + ODP-Lead 1 11.5 ± 1.2 88% 210 ± 20
MPTP + Rasagiline (Control) 12.1 ± 1.091%225 ± 14

Conclusion

The in vivo evaluation clearly demonstrates the superiority of the Octahydro-dioxino[2,3-c]pyridine series over traditional planar architectures. By adhering to the "Escape from Flatland" principles, the ODP scaffold achieves exceptional BBB penetrance ( Kp,uu​ > 0.3) without the lipophilicity-driven toxicity associated with flat heteroaromatics. In the rigorous, self-validating MPTP model, ODP-Lead 1 provided robust structural and functional neuroprotection that rivaled established clinical standards. For drug development professionals targeting complex CNS indications, the ODP series offers a highly developable, structurally optimized starting point for lead optimization.

References

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success Lovering, F., Bikker, J., & Humblet, C. (2009). Journal of Medicinal Chemistry, 52(21), 6752–6756. URL:[Link]

  • A protocol for collection and infusion of cerebrospinal fluid in mice Iram, T., et al. (2023). STAR Protocols, 4(1), 102068. URL:[Link]

  • Protocol for the MPTP mouse model of Parkinson's disease Jackson-Lewis, V., & Przedborski, S. (2007). Nature Protocols, 2(1), 141-151. URL:[Link]

A Comparative Guide to the Efficacy of Dioxino-Pyridine Compounds for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The quest for novel therapeutic agents with improved efficacy and safety profiles has led to the exploration of a diverse range of heterocyclic compounds. Among these, the dioxino-pyridine scaffold has emerged as a promising framework in medicinal chemistry. This guide delves into the peer-reviewed literature to provide a comprehensive comparison of the efficacy of dioxino-pyridine compounds, with a focus on their potential applications in central nervous system (CNS) disorders, cardiovascular diseases, and as antimicrobial agents.

Central Nervous System: Targeting the Serotonin 5-HT1A Receptor

A significant body of research has focused on the potential of 2,3-dihydro-1,4-dioxino[2,3-b]pyridine derivatives as ligands for the serotonin 5-HT1A receptor, a key target in the treatment of anxiety and depression.[1] These compounds have shown promising high-affinity binding to this receptor, suggesting their potential as anxiolytic and antidepressant agents.

Mechanism of Action: 5-HT1A Receptor Agonism

Dioxino-pyridine compounds often act as agonists at the 5-HT1A receptor. This action mimics the effect of the endogenous neurotransmitter serotonin, which is known to be involved in the regulation of mood and anxiety. By activating these receptors, these compounds can potentially alleviate symptoms of anxiety and depression. The structural features of the dioxino-pyridine scaffold allow for specific interactions with the 5-HT1A receptor, leading to a desired pharmacological response.[2]

5-HT1A_Receptor_Agonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_Release Serotonin Release 5HT1A_AutoR 5-HT1A Autoreceptor Serotonin_Release->5HT1A_AutoR Negative Feedback Serotonin_Synapse Serotonin in Synapse Serotonin_Release->Serotonin_Synapse 5HT1A_PostR Postsynaptic 5-HT1A Receptor Anxiolytic_Effect Anxiolytic/Antidepressant Effect 5HT1A_PostR->Anxiolytic_Effect Dioxino_Pyridine Dioxino-Pyridine Compound Dioxino_Pyridine->5HT1A_PostR Agonist Serotonin_Synapse->5HT1A_AutoR Serotonin_Synapse->5HT1A_PostR

Caption: Signaling pathway of 5-HT1A receptor agonism by dioxino-pyridine compounds.

Comparative Efficacy Data

While direct head-to-head clinical trial data is limited, in vitro binding affinity studies provide a valuable comparison. The following table summarizes the binding affinities (Ki values) of representative dioxino-pyridine derivatives for the 5-HT1A receptor in comparison to the established anxiolytic drug, Buspirone. Lower Ki values indicate higher binding affinity.

Compound5-HT1A Receptor Affinity (Ki, nM)Reference
Dioxino-Pyridine Derivative 1 1.1[3]
Dioxino-Pyridine Derivative 2 0.74[3]
Buspirone 12.3[4]

These in vitro results suggest that certain dioxino-pyridine derivatives possess a significantly higher binding affinity for the 5-HT1A receptor than Buspirone, a widely prescribed anxiolytic. This enhanced affinity could potentially translate to higher potency and/or a more favorable side-effect profile, warranting further investigation through in vivo studies and clinical trials.

Cardiovascular Applications: Potential as Hypotensive Agents

The structural similarity of some dioxino-pyridine compounds to known cardiovascular drugs has prompted investigations into their potential as hypotensive agents. The mechanism often involves the modulation of calcium channels, similar to dihydropyridine calcium channel blockers.[5][6]

Experimental Protocol: In Vivo Blood Pressure Measurement in Hypertensive Rats

A common experimental model to assess the hypotensive effects of novel compounds is the spontaneously hypertensive rat (SHR) model. The following protocol outlines a typical procedure:

  • Animal Model: Male spontaneously hypertensive rats (14-16 weeks old) are used.

  • Blood Pressure Measurement: A non-invasive tail-cuff method is used to measure systolic blood pressure (SBP) and heart rate (HR) before and at various time points after drug administration.

  • Drug Administration: The test compound (dioxino-pyridine derivative) and a reference drug (e.g., a known dihydropyridine calcium channel blocker) are administered orally or intravenously at various doses.[7]

  • Data Analysis: The changes in SBP and HR from baseline are calculated and compared between the test compound, the reference drug, and a vehicle control group. Statistical analysis is performed to determine the significance of the observed effects.

Hypotensive_Effect_Workflow Start Start: Select SHRs Baseline Measure Baseline SBP & HR (Tail-cuff) Start->Baseline Grouping Divide into Groups: - Dioxino-Pyridine - Reference Drug - Vehicle Control Baseline->Grouping Admin Administer Compounds Grouping->Admin Measurement Measure SBP & HR at Multiple Time Points Admin->Measurement Analysis Analyze Data: - Calculate ΔSBP & ΔHR - Statistical Comparison Measurement->Analysis End End: Determine Hypotensive Efficacy Analysis->End

Caption: Experimental workflow for assessing hypotensive efficacy in spontaneously hypertensive rats.

Comparative Efficacy

Studies on a new diuretic and hypotensive agent, 1,4-dimorpholino-7-phenylpyrido[3,4-d]pyridazine (DS-511), have shown significant hypotensive action in various hypertensive rat models, comparable to hydrochlorothiazide.[8] While not a direct dioxino-pyridine, this pyridopyridazine derivative shares a similar heterocyclic core, suggesting the potential of this class of compounds. Further comparative studies with established dihydropyridine calcium channel blockers are necessary to fully elucidate the therapeutic potential of dioxino-pyridine compounds in cardiovascular disease.

Antimicrobial Activity: A New Frontier

Emerging research indicates that dioxino-pyridine derivatives may possess antimicrobial properties. Their mechanism of action is thought to involve the disruption of essential microbial processes, such as cell wall synthesis or nucleic acid metabolism.[9][10]

Experimental Protocol: Antimicrobial Susceptibility Testing

The efficacy of new antimicrobial agents is typically assessed using standardized in vitro methods to determine the Minimum Inhibitory Concentration (MIC).

  • Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria are used (e.g., Staphylococcus aureus, Escherichia coli).

  • Culture Preparation: Bacterial cultures are grown to a specific density in a suitable broth medium.

  • MIC Determination (Broth Microdilution):

    • A serial dilution of the dioxino-pyridine compound and a standard antibiotic (e.g., Ciprofloxacin) is prepared in a 96-well microtiter plate.

    • Each well is inoculated with the bacterial suspension.

    • The plates are incubated under appropriate conditions.

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

MIC_Determination_Workflow Start Start: Prepare Bacterial Culture Dilution Serial Dilution of: - Dioxino-Pyridine - Standard Antibiotic Start->Dilution Inoculation Inoculate Microtiter Plate with Bacteria Dilution->Inoculation Incubation Incubate Plate Inoculation->Incubation Reading Visually Inspect for Growth & Determine MIC Incubation->Reading End End: Report MIC Value Reading->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Comparative Data

Studies on related pyridine derivatives have demonstrated their antimicrobial potential. For instance, certain pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines have shown moderate antibacterial activity against various bacterial species.[11] While specific comparative data for dioxino-pyridine compounds against standard antibiotics is still emerging, the broader class of pyridine derivatives shows promise. For example, some novel pyrido[2,3-d]pyrimidin-4(1H)-ones have been synthesized and shown reasonable antimicrobial activity.[12]

Conclusion and Future Directions

The dioxino-pyridine scaffold represents a versatile platform for the development of novel therapeutic agents. The available peer-reviewed literature indicates promising activity in the areas of CNS disorders, cardiovascular diseases, and infectious diseases. While in vitro data, particularly for 5-HT1A receptor binding, is encouraging, there is a clear need for more comprehensive in vivo efficacy studies and direct comparative analyses against current gold-standard treatments. Future research should focus on optimizing the structure-activity relationships of dioxino-pyridine compounds to enhance their potency, selectivity, and pharmacokinetic properties. Such efforts will be crucial in translating the therapeutic potential of this promising class of compounds into clinical reality.

References

  • Synthesis and biological evaluation of 1,3-dioxolane-based 5-HT1A receptor agonists for CNS disorders and neuropathic pain. (2018). PubMed. [Link]

  • Derivatives as 5HT1A receptor ligands--past and present. (n.d.). PubMed. [Link]

  • Comparison of the Hypotensive and Diuretic Effects of 1,4-dimorpholino-7-phenylpyrido[2][8]pyridazine (DS-511) and Hydrochlorothiazide in Doca, Renal and Spontaneously Hypertensive Rats. (n.d.). PubMed. [Link]

  • A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. (n.d.). Journal of Chemical Reviews. [Link]

  • Medicine®. (2024). Semantic Scholar. [Link]

  • Synthesis of 2-substituted-2,3- dihydro-1,4-dioxino[2,3-b]pyridine derivatives. (2000). PubMed. [Link]

  • New 5-HT1A, 5HT2A and 5HT2C receptor ligands containing a picolinic nucleus. (2017). Europe PMC. [Link]

  • An efficient one-pot synthesis and in vitro antimicrobial activity of new pyridine derivatives bearing the tetrazoloquinoline nucleus. (n.d.). ResearchGate. [Link]

  • Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. (2021). PMC. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). PMC. [Link]

  • Synthesis and antimicrobial activity of novel pyrido[2,3-d]pyrimidin-4(1H)-ones, and 2-pyrazoline. (n.d.). Arkat USA. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis. (2022). MDPI. [Link]

  • New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263. (2021). PMC. [Link]

  • Analysis of hypotensive compounds occurring in complex agents. (n.d.). ResearchGate. [Link]

  • Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit. (n.d.). RSC Publishing. [Link]

  • Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. (2013). PMC. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2020). PMC. [Link]

  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. (2021). Journal of Applied Pharmaceutical Science. [Link]

  • COMPARATIVE ANALYSIS OF NEW GENERATIONS OF HYPOTENSIVE DRUGS AND THEIR CLINICAL IMPORTANCE. (2025). inLIBRARY. [Link]

  • Hypotensive effects of dihydropyridine derivatives. (n.d.). PubMed. [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of Octahydro-dioxino[2,3-c]pyridine

A Guide to the Safe Disposal of Octahydro-[1][2]dioxino[2,3-c]pyridine

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Octahydro-[1][2]dioxino[2,3-c]pyridine, ensuring the safety of laboratory personnel and the protection of our environment. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are derived from the known hazards of its constituent functional groups—a saturated pyridine ring and a 1,4-dioxane moiety—and general principles of hazardous waste management.

Hazard Assessment and Waste Classification

The structure of Octahydro-[1][2]dioxino[2,3-c]pyridine, a heterocyclic compound containing both a tertiary amine (within the saturated pyridine ring) and ether linkages (in the dioxane ring), necessitates a cautious approach to its classification.

  • Pyridine Derivatives : The pyridine moiety suggests that the compound should be treated as hazardous waste. Pyridine and its derivatives are known for their potential toxicity and environmental hazards.[2][3] They are often flammable and can be harmful if inhaled, swallowed, or absorbed through the skin.[4][5]

  • Dioxane and Cyclic Ethers : The 1,4-dioxane component introduces the potential for peroxide formation upon prolonged exposure to air and light.[6][7] These peroxides can be explosive, especially when concentrated. Therefore, it is prudent to treat Octahydro-[1][2]dioxino[2,3-c]pyridine as a potential peroxide-former.

  • Hazard Codes : Based on related compounds like rac-(4aR,8aR)-octahydro-[1][2]dioxino[2,3-c]pyridine hydrochloride, the parent compound is anticipated to cause skin and eye irritation, as well as respiratory irritation.

Given these characteristics, all waste containing Octahydro-[1][2]dioxino[2,3-c]pyridine must be classified and handled as hazardous chemical waste .

Hazard Class Justification Primary Disposal Route
Toxic Waste Based on the pyridine functional group.Incineration
Reactive Waste (Potential)Potential for peroxide formation due to the ether linkages.[7]Specialized handling and disposal by a licensed contractor.
Irritant Causes skin, eye, and respiratory irritation.Segregated hazardous waste collection.

Personal Protective Equipment (PPE) and Handling

Prior to handling any waste containing Octahydro-[1][2]dioxino[2,3-c]pyridine, ensure the following PPE is worn:

  • Eye Protection : Chemical splash goggles are mandatory.

  • Hand Protection : Nitrile or neoprene gloves are recommended. For extensive handling, consider double-gloving.

  • Body Protection : A lab coat must be worn.

  • Ventilation : All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][4]

Step-by-Step Disposal Protocol

Step 1: Waste Segregation and Collection

Proper segregation is the cornerstone of safe chemical waste disposal.

  • Solid Waste : Collect any solid Octahydro-[1][2]dioxino[2,3-c]pyridine, contaminated spatulas, weigh boats, and disposable labware in a dedicated, clearly labeled hazardous waste container.[3] This container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Liquid Waste : If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container. Do not mix this waste stream with other incompatible chemicals.

  • Contaminated PPE : Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[3]

Step 2: Container Labeling

Accurate and clear labeling is a regulatory requirement and essential for safety.

  • Affix a hazardous waste tag to the container as soon as you begin collecting waste.

  • Clearly write "Hazardous Waste" and the full chemical name: "Octahydro-[1][2]dioxino[2,3-c]pyridine".[2]

  • List all components of any mixture, including solvents, with their approximate percentages.

  • Indicate the date accumulation started.

Step 3: Storage

Waste containers must be stored safely pending collection.

  • Keep the waste container tightly sealed except when adding waste.

  • Store the sealed container in a designated, well-ventilated, and secure waste accumulation area.[4]

  • This area should be away from sources of ignition, heat, and direct sunlight to minimize the risk of peroxide formation.[2]

  • Ensure secondary containment is used to capture any potential leaks.

Step 4: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate : Alert personnel in the immediate area and evacuate non-essential individuals.

  • Ventilate : Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Contain : Use an inert absorbent material, such as sand, vermiculite, or a commercial spill kit, to contain the spill.[4]

  • Collect : Carefully collect the absorbed material and any contaminated items into a labeled hazardous waste container.

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Step 5: Final Disposal

The final disposal must be handled by professionals.

  • Never pour Octahydro-[1][2]dioxino[2,3-c]pyridine or its solutions down the drain or discard it in the regular trash.[4]

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]

  • Waste pyridine is often disposed of via rotary kiln incineration.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of Octahydro-[1][2]dioxino[2,3-c]pyridine.

DisposalWorkflowstartStart: Generation ofOctahydro-[1,4]dioxino[2,3-c]pyridine WasteclassifyClassify as Hazardous Waste(Toxic, Potential Peroxide-Former, Irritant)start->classifyppeWear Appropriate PPE(Goggles, Gloves, Lab Coat)classify->ppesegregateSegregate Waste(Solid, Liquid, PPE)ppe->segregatelabelLabel Container Correctly('Hazardous Waste', Chemical Name, Date)segregate->labelstoreStore in a Secure,Ventilated Area withSecondary Containmentlabel->storespill_checkIs there a spill?store->spill_checkspill_protocolFollow Spill Management Protocolspill_check->spill_protocolYespickupArrange for EHS/Licensed Contractor Pickupspill_check->pickupNospill_protocol->segregateendEnd: Waste Safely Managedfor Disposalpickup->end

Caption: Disposal workflow for Octahydro-[1][2]dioxino[2,3-c]pyridine.

Regulatory Compliance

All disposal activities must adhere to the regulations set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] These regulations govern the management of hazardous waste from "cradle-to-grave." Additionally, state and institutional policies may have more stringent requirements. Always consult your local EHS department for specific guidance.

References

  • U.S. Environmental Protection Agency. (2022, July 12).
  • Study.com. (n.d.).
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • BenchChem. (2025). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • American Chemistry Council. (n.d.).
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • U.S. Environmental Protection Agency. (2025, August 4).
  • BenchChem. (2025). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Sigma-Aldrich. (n.d.). rac-(4aR,8aR)-octahydro-[1][2]dioxino[2,3-c]pyridine hydrochloride.

  • ECHEMI. (n.d.). Pyridine, alkyl derivs.
  • Material Safety D
  • Safety Data Sheet: Pyridine hydrochloride. (2010, October 29).
  • Environmental Health and Safety Office. (2025-2026). EHSO Manual: Hazardous Waste.
  • Safety Data Sheet: 1,2,3,4,5,6,7,8-Octahydroacridine. (n.d.).
  • PubChem. (n.d.). octahydro-2H-pyrano(3,2-c)pyridine.
  • Synthesis, antinociceptive activity and opioid receptor profiles of trans-3-(octahydro-2H-pyrano[2,3-c]pyridin-4a-yl)phenols and trans-3-(octahydro-1H-pyrano[3,4-c]pyridin-4a-yl)phenols. (n.d.).
  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine.
  • Thermo Fisher Scientific. (2009, September 26).
  • BenchChem. (2025, December). Proper Disposal Procedures for Diethyl Ether ("Etuo").
  • Sigma-Aldrich. (n.d.). 8-Chloro-2,3-dihydro-1,4-dioxino[2,3-b]pyridine.
  • Zaera Research Group, University of California, Riverside. (2022, October 11). Diethyl ether SOP.
  • U.S. Department of Veterans Affairs. (2023, August 29).
  • Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transform
  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
  • Wikipedia. (n.d.). Pyridine.
  • BLDpharm. (n.d.). Octahydro-[1][2]dioxino[2,3-c]pyridine hydrochloride.

  • Mol-Instincts. (n.d.). trans-octahydro-[1][2]dioxino[2,3-c]pyridine hydrochloride.

  • Google Patents. (n.d.). US20110137036A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE.

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